Product packaging for D-Tyrosine-d4(Cat. No.:CAS No. 944386-47-4)

D-Tyrosine-d4

Cat. No.: B8822956
CAS No.: 944386-47-4
M. Wt: 185.21 g/mol
InChI Key: OUYCCCASQSFEME-SFSAVJDPSA-N
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Description

D-4-Hydroxyphenyl-D4-alanine is a deuterated form of the amino acid D-4-Hydroxyphenylalanine, where four hydrogen atoms have been replaced with stable deuterium isotopes . This compound is supplied as a high-purity reference standard intended solely for laboratory research applications. Deuterated compounds such as this are essential tools in pharmaceutical and biochemical research. They are primarily used as internal standards in Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of biological samples, improving analytical precision by correcting for variations during sample preparation and instrument analysis . Furthermore, this deuterated amino acid is valuable in metabolic pathway studies and tracer analysis, allowing researchers to investigate the fate and distribution of amino acids in complex biological systems without interference from endogenous compounds. The incorporation of deuterium atoms can also be leveraged in studies of reaction mechanisms and as a probe in various spectroscopic analyses. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944386-47-4

Molecular Formula

C9H11NO3

Molecular Weight

185.21 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D

InChI Key

OUYCCCASQSFEME-SFSAVJDPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@H](C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

What is D-Tyrosine-d4 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosine-d4 is a stable isotope-labeled form of the D-isomer of the amino acid tyrosine, where four hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical and biological properties are of significant interest to researchers in proteomics, metabolomics, drug metabolism, and pharmacokinetics. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. While some physicochemical data is more readily available for its L-isomer counterpart, L-Tyrosine-d4, the properties are expected to be very similar due to their enantiomeric relationship. The primary difference lies in the stereochemistry at the alpha-carbon.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Name (2R)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid[1]
Synonyms D-Tyrosine-2,3,5,6-d4, D-4-Hydroxyphenyl-2,3,5,6-d4-alanine[2]
Molecular Formula C₉H₇D₄NO₃[3]
Molecular Weight 185.21 g/mol [3][4]
CAS Number 944386-47-4
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Solubility Soluble in water.
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99% (CP)

Note: Some data, such as melting point and purity, are often reported for the L-isomer (L-Tyrosine-d4) but are considered representative for the D-isomer.

Applications in Research

The primary utility of this compound stems from its isotopic labeling, which allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry.

Internal Standard in Mass Spectrometry

This compound is widely used as an internal standard for the accurate quantification of tyrosine and its metabolites in biological samples by liquid chromatography-mass spectrometry (LC-MS). The co-elution of the deuterated standard with the endogenous analyte allows for correction of variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the measurement.

Metabolic Labeling and Tracer Studies

In metabolic research, this compound can be used as a tracer to study the in vivo or in vitro metabolism of D-tyrosine. While D-amino acids are less common than their L-counterparts in higher organisms, they play significant roles in various biological processes, particularly in microorganisms. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that utilizes stable isotope-labeled amino acids to metabolically label proteins. Although typically performed with essential L-amino acids, similar principles can be applied using this compound to trace its incorporation and metabolic fate in specific experimental systems.

Experimental Protocols

Protocol 1: Quantification of Tyrosine in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of tyrosine in a biological matrix. Optimization of specific parameters will be required for individual instruments and applications.

1. Materials:

  • This compound (internal standard)

  • L-Tyrosine (for calibration curve)

  • Plasma sample

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation agent (e.g., trichloroacetic acid or methanol)

2. Sample Preparation: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., water with 0.1% FA) at a known concentration (e.g., 1 µg/mL). b. Prepare a series of calibration standards of L-Tyrosine in a blank matrix. c. Thaw plasma samples on ice. d. To 100 µL of plasma sample, calibration standard, or blank, add a fixed amount of the this compound internal standard solution (e.g., 10 µL). e. Precipitate proteins by adding 300 µL of cold acetonitrile. f. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: A suitable reversed-phase C18 column.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient appropriate for the separation of tyrosine.
  • Flow Rate: A typical flow rate for the column used.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Tyrosine and this compound.
  • L-Tyrosine: e.g., m/z 182.1 → 136.1
  • This compound: e.g., m/z 186.1 → 140.1

4. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of L-Tyrosine to this compound against the concentration of the L-Tyrosine standards. b. Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Labeling of Proteins using SILAC with Deuterated Amino Acids (General Protocol)

This protocol outlines the general steps for a SILAC experiment, which can be adapted for the use of deuterated amino acids like this compound in specific cellular systems that can uptake and utilize it.

1. Cell Culture: a. Culture two populations of cells in parallel. b. For the "light" population, use a standard growth medium. c. For the "heavy" population, use a growth medium that is deficient in the natural amino acid but supplemented with the deuterated amino acid (e.g., this compound). d. Culture the cells for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.

2. Experimental Treatment: a. Apply the experimental condition to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

3. Sample Harvesting and Protein Extraction: a. Harvest both cell populations. b. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration. c. Lyse the combined cells and extract the proteins using a suitable lysis buffer.

4. Protein Digestion: a. Digest the protein mixture into peptides using a protease such as trypsin.

5. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by high-resolution LC-MS/MS. b. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

6. Data Analysis: a. Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptides. The ratio of the peak intensities of the peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

Signaling Pathways and Logical Relationships

D-Tyrosine, the unlabeled counterpart of this compound, is known to be biologically active, and its deuterated form can be used to probe these activities. Two notable biological effects of D-Tyrosine are the inhibition of tyrosinase and the disassembly of bacterial biofilms.

Tyrosinase Inhibition Pathway

D-Tyrosine acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. It competes with the natural substrate, L-Tyrosine, for binding to the active site of the enzyme, thereby reducing the rate of melanin production.

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalyzes production of L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Binds to active site D_Tyrosine D-Tyrosine (Competitive Inhibitor) D_Tyrosine->Tyrosinase Binds to active site D_Tyrosine->Melanin Inhibits production

Caption: Competitive inhibition of tyrosinase by D-Tyrosine.

Bacterial Biofilm Disassembly Workflow

D-Tyrosine has been shown to inhibit the formation of and trigger the disassembly of bacterial biofilms. It is believed to interfere with the integrity of the extracellular matrix that holds the biofilm together, in part by causing the release of amyloid fibers that link the bacterial cells.

Biofilm_Disassembly cluster_Biofilm Bacterial Biofilm Bacteria1 Bacterium Matrix Extracellular Matrix Bacteria1->Matrix Secretes Bacteria2 Bacterium Bacteria2->Matrix Secretes Matrix->Bacteria1 Embeds Matrix->Bacteria2 Embeds Dispersed_Bacteria Dispersed Bacteria Matrix->Dispersed_Bacteria Leads to D_Tyrosine D-Tyrosine D_Tyrosine->Matrix Disrupts (e.g., releases amyloid fibers)

Caption: D-Tyrosine induced disassembly of a bacterial biofilm.

Conclusion

This compound is a powerful tool for researchers in a variety of scientific disciplines. Its well-defined chemical properties and the ability to act as a stable isotope-labeled internal standard make it indispensable for accurate quantitative studies. Furthermore, its connection to the biological activities of D-Tyrosine opens up avenues for its use as a tracer in mechanistic studies of processes such as melanogenesis and biofilm formation. The protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Tyrosine-d4, a deuterated isotopologue of the non-proteinogenic amino acid D-tyrosine. The incorporation of deuterium into drug candidates and biologically active molecules is a critical strategy in pharmaceutical research to modulate metabolic pathways and enhance pharmacokinetic profiles. This document details plausible synthetic routes, experimental protocols, and analytical methods for the preparation and characterization of high-purity this compound.

Introduction to this compound

This compound is a stable isotope-labeled version of D-tyrosine where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, including:

  • Internal Standard: It serves as an ideal internal standard for quantitative analysis of D-tyrosine and related metabolites by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

  • Metabolic Tracer: this compound can be used to trace the metabolic fate of D-tyrosine in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Pharmacokinetic Studies: The kinetic isotope effect resulting from deuteration can alter the metabolic rate of a drug molecule, potentially leading to improved pharmacokinetic properties[3].

The synthesis of this compound with high isotopic and enantiomeric purity is crucial for its effective use in these applications. This guide outlines two primary synthetic strategies: a chemoenzymatic approach starting from deuterated phenol and a direct deuteration method.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A highly efficient method involves the initial deuteration of a suitable precursor, followed by the stereospecific introduction of the D-amino acid moiety.

Chemoenzymatic Synthesis from Phenol-d5

This approach involves two main stages: the deuteration of phenol and the subsequent enzymatic conversion to this compound.

The precursor for the deuterated aromatic ring is phenol-d5. Several methods are effective for the high-yield deuteration of phenol.

  • Platinum-Catalyzed H/D Exchange: This is a highly efficient method that can achieve near-quantitative deuterium incorporation even at room temperature. A platinum-on-carbon (Pt/C) catalyst is used in the presence of deuterium oxide (D₂O) and a hydrogen atmosphere[4].

  • Acid-Catalyzed H/D Exchange: This method involves heating phenol in a strong deuterated acid, such as a mixture of DCl and D₂O or using a solid acid catalyst like Amberlyst 15[5]. This method preferentially deuterates the ortho and para positions.

Table 1: Comparison of Phenol Deuteration Methods

MethodCatalyst/ReagentDeuterium SourceTemperatureKey AdvantagesIsotopic Purity (Typical)
Platinum-CatalyzedPt/C, H₂D₂ORoom Temp. - 80°CHigh efficiency, mild conditions>98 atom % D
Acid-CatalyzedDCl or Amberlyst 15D₂O110°C - 180°CCost-effective~95-98 atom % D

Once phenol-d5 is obtained, it can be converted to this compound through a multi-enzyme cascade. This approach offers high stereoselectivity, yielding the desired D-enantiomer. The key intermediate in this process is 4-hydroxyphenylpyruvic acid-d4.

The overall transformation can be visualized as a two-step enzymatic process.

chemoenzymatic_synthesis phenol_d5 Phenol-d5 hppa_d4 4-Hydroxyphenylpyruvic acid-d4 phenol_d5->hppa_d4 Tyrosine aminotransferase (or L-amino acid deaminase) d_tyr_d4 This compound hppa_d4->d_tyr_d4 D-amino acid dehydrogenase (or D-amino acid transaminase)

Caption: Chemoenzymatic synthesis of this compound from Phenol-d5.

Step 1: Synthesis of 4-Hydroxyphenylpyruvic acid-d4 (HPPA-d4)

  • Using Tyrosine Aminotransferase (TAT): TAT can catalyze the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid. While this reaction is reversible, driving it in the forward direction from deuterated L-tyrosine (if available) or adapting conditions for the reverse reaction from phenol-d5 is a possibility, though less direct.

  • Using L-amino acid deaminase (L-AAD): A more direct route involves the deamination of L-tyrosine to HPPA. For the synthesis of HPPA-d4, one would need to start with L-Tyrosine-d4. A more practical approach would be a chemical synthesis of HPPA-d4 from phenol-d5.

Step 2: Reductive Amination of HPPA-d4 to this compound

  • Using D-amino acid dehydrogenase (D-AADH): Engineered D-AADHs have shown broad substrate specificity and high stereoselectivity in converting α-keto acids to D-amino acids. This enzyme would catalyze the reductive amination of HPPA-d4 in the presence of a cofactor like NADPH and an ammonia source.

  • Using D-amino acid transaminase (DAAT): DAATs catalyze the transfer of an amino group from a donor (like D-alanine or D-glutamate) to an α-keto acid, producing a new D-amino acid.

Direct Deuteration of D-Tyrosine

An alternative, though potentially less selective, approach is the direct H/D exchange on D-tyrosine.

  • Acid-Catalyzed H/D Exchange: This method involves heating D-tyrosine in a concentrated deuterated acid like DCl at high temperatures (e.g., 180°C). This process can lead to deuteration at both the aromatic and α-carbon positions and may also cause racemization, requiring subsequent purification and resolution. The reported isotopic purity for the aromatic ring using this method was around 60% for d4.

Experimental Protocols

Protocol 1: Platinum-Catalyzed Deuteration of Phenol

This protocol is based on the efficient Pt/C-catalyzed H/D exchange reaction.

  • Preparation: In a pressure-resistant vessel, add phenol (1 equivalent), 10% Pt/C (5 mol%), and D₂O (sufficient to dissolve or suspend the phenol).

  • Reaction: Seal the vessel and introduce a hydrogen gas atmosphere (1 atm).

  • Incubation: Stir the mixture at room temperature for 24-48 hours. For higher efficiency, the temperature can be raised to 80°C.

  • Work-up: After cooling, filter the reaction mixture to remove the Pt/C catalyst.

  • Isolation: Extract the aqueous solution with an organic solvent (e.g., diethyl ether). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield phenol-d5.

  • Analysis: Confirm the isotopic enrichment by MS and NMR.

Protocol 2: Enzymatic Synthesis of this compound from HPPA-d4 using D-AADH

This protocol outlines the stereospecific conversion of the α-keto acid to the D-amino acid.

  • Reaction Mixture: In a buffered aqueous solution (e.g., Tris-HCl, pH 8.0), combine 4-hydroxyphenylpyruvic acid-d4 (1 equivalent), a recombinant D-amino acid dehydrogenase, NADPH (1.2 equivalents), and an ammonia source (e.g., ammonium chloride). A cofactor regeneration system (e.g., glucose dehydrogenase and glucose) can be included for large-scale synthesis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC.

  • Work-up: Terminate the reaction by adding an acid (e.g., HCl) to precipitate the enzyme. Centrifuge to remove the precipitated protein.

  • Purification: Purify the supernatant containing this compound by ion-exchange chromatography.

  • Analysis: Characterize the final product for chemical and isotopic purity by NMR, MS, and chiral HPLC.

Isotopic Purity Determination

The accurate determination of isotopic enrichment and the position of deuterium labeling is critical. A combination of mass spectrometry and NMR spectroscopy is typically employed.

isotopic_purity_workflow sample This compound Sample hr_ms High-Resolution Mass Spectrometry (HR-MS) sample->hr_ms nmr NMR Spectroscopy (¹H and ²H) sample->nmr data_analysis Data Analysis hr_ms->data_analysis nmr->data_analysis isotopic_enrichment Isotopic Enrichment (% d4, d3, etc.) data_analysis->isotopic_enrichment positional_purity Positional Purity data_analysis->positional_purity

Caption: Workflow for isotopic purity analysis of this compound.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is used to determine the distribution of isotopologues (d0, d1, d2, d3, d4, etc.) in the sample.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion.

  • Data Processing: Extract the ion chromatograms for each isotopologue and integrate the peak areas.

  • Calculation of Isotopic Enrichment: The percentage of each isotopologue is calculated from the relative peak areas. Corrections for the natural abundance of ¹³C may be necessary for high accuracy.

Table 2: Representative Isotopic Distribution Data from HR-MS

IsotopologueMass (m/z)Relative Abundance (%)
d0 (unlabeled)182.0812< 0.5
d1183.0875< 1.0
d2184.0938< 1.5
d3185.1001< 2.0
d4186.1064> 95.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the positions of the deuterium labels and to provide an independent measure of isotopic purity.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons should be significantly diminished or absent, confirming successful deuteration of the phenyl ring. The integral of the residual aromatic proton signals relative to the signals of the non-deuterated protons (e.g., the α- and β-protons) can be used to estimate the isotopic purity.

  • ²H NMR: ²H (deuterium) NMR spectroscopy directly detects the deuterium nuclei. The spectrum of this compound should show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy.

Conclusion

The synthesis of this compound with high isotopic and enantiomeric purity is achievable through a well-designed chemoenzymatic route. This approach, which involves the efficient deuteration of phenol followed by stereospecific enzymatic synthesis, offers significant advantages over direct deuteration methods in terms of selectivity and purity. The rigorous characterization of the final product using HR-MS and NMR is essential to ensure its suitability for demanding applications in pharmaceutical research and development. This guide provides a foundational framework for researchers to produce and analyze this important isotopically labeled compound.

References

A Technical Guide to the Physical and Chemical Characteristics of D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: D-Tyrosine-d4 is the deuterium-labeled form of D-Tyrosine, an isomer of the common amino acid L-Tyrosine. In this isotopologue, four hydrogen atoms on the phenyl ring are replaced with deuterium. This stable isotope labeling makes this compound an invaluable tool for researchers, scientists, and drug development professionals. It serves primarily as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) and as a tracer for metabolic studies.[1][2] The incorporation of deuterium can influence the pharmacokinetic and metabolic profiles of molecules, making it a key area of investigation in drug discovery.[3][4][5]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are crucial for sample identification, handling, and experimental design.

PropertyValueReference
Chemical Name (2R)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₇D₄NO₃
Molecular Weight 185.21 g/mol
CAS Number 944386-47-4
Unlabeled CAS 556-02-5 (D-Tyrosine)
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Mass Shift M+4

Quantitative Data

Solubility

Solubility is a critical parameter for preparing stock solutions and designing in vitro and in vivo experiments.

SolventConcentrationConditionsReference
DMSO 1 mg/mL (5.40 mM)Requires ultrasonic and warming to 60°C
H₂O 0.1 mg/mL (0.54 mM)Requires ultrasonic and warming to 60°C
Aqueous Acid Slightly SolubleSonication may be required
Aqueous Base Slightly Soluble

Note: The non-deuterated form, D-Tyrosine, is reported to be soluble in alkaline solutions and dilute acids, but generally insoluble in water and ethanol.

Purity and Isotopic Enrichment

Commercial suppliers typically provide this compound with high chemical and isotopic purity, which is essential for its use as an analytical standard.

ParameterSpecificationReference
Chemical Purity (Assay) ≥99% (CP)
Isotopic Purity ≥98 atom % D

Biological Activity and Applications

While this compound itself is primarily an analytical tool, its non-deuterated counterpart, D-Tyrosine, exhibits distinct biological activities. This compound is crucial for accurately studying these effects.

  • Internal Standard: Its most common application is as an internal standard in mass spectrometry-based assays to ensure accurate quantification of unlabeled D-Tyrosine or related metabolites.

  • Metabolic Tracer: It can be used to trace the metabolic fate of D-Tyrosine in biological systems without the interference of radioactive isotopes.

  • Melanogenesis Inhibition: D-Tyrosine acts as a competitive inhibitor of the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis. Unlike L-Tyrosine, which is a substrate for tyrosinase, D-Tyrosine negatively regulates melanin production. This inhibitory effect has been demonstrated in melanoma cell lines and 3D human skin models.

  • Biofilm Inhibition: D-Tyrosine has been shown to inhibit biofilm formation and can trigger the dispersal of existing biofilms across various bacterial species, including P. aeruginosa and B. subtilis.

G Mechanism of Melanogenesis Inhibition by D-Tyrosine cluster_pathway Melanogenesis Pathway L_Tyrosine L-Tyrosine (Substrate) Tyrosinase Tyrosinase (Enzyme) L_Tyrosine->Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Oxidation Melanin Melanin (Pigment) L_DOPA->Melanin Further Steps D_Tyrosine_d4 This compound (Competitive Inhibitor) D_Tyrosine_d4->Tyrosinase Inhibition

Mechanism of Melanogenesis Inhibition by D-Tyrosine.

Experimental Protocols

Protocol 1: Quality Control and Characterization

Confirming the identity, purity, and isotopic enrichment of this compound is a critical first step. This typically involves a combination of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR).

Methodology:

  • Sample Preparation: Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., DMSO or an aqueous solution with warming) to create a stock solution of known concentration.

  • HPLC-MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a high-resolution mass spectrometer.

    • The HPLC method separates the analyte from any potential impurities.

    • The mass spectrometer is used to confirm the molecular weight. The presence of a prominent ion corresponding to the exact mass of this compound (185.21) confirms its identity. The M+4 mass shift compared to unlabeled D-Tyrosine is a key diagnostic feature.

    • The peak area from the HPLC chromatogram is used to determine the chemical purity relative to other detectable compounds.

  • NMR Analysis:

    • Record ¹H and ²H NMR spectra of the sample dissolved in an appropriate deuterated solvent.

    • ¹H NMR is used to confirm the structure and can help quantify any residual non-deuterated compound.

    • ²H NMR directly observes the deuterium atoms, and the integration of these signals is used to confirm the deuteration level (isotopic enrichment).

G General Quality Control Workflow for this compound cluster_analysis Analytical Methods cluster_results Data Interpretation start This compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC-MS Analysis prep->hplc nmr NMR Analysis (¹H and ²H) prep->nmr purity Chemical Purity (%) hplc->purity identity Mass Verification (M+4 Shift) hplc->identity enrichment Isotopic Enrichment (atom % D) nmr->enrichment report Certificate of Analysis purity->report identity->report enrichment->report

General Quality Control Workflow for this compound.
Protocol 2: General Method for Catalytic H/D Exchange

The synthesis of deuterated amino acids like this compound often involves direct hydrogen-deuterium exchange on the unlabeled precursor, frequently using a metal catalyst.

Methodology:

  • Reaction Setup: In a pressure-resistant vessel, combine the starting material (D-Tyrosine) with a deuterium source, typically deuterium oxide (D₂O).

  • Catalyst Addition: Add a heterogeneous catalyst, such as Platinum on Carbon (Pt/C).

  • Reaction Conditions: Seal the vessel and heat it to an elevated temperature (e.g., 100-200 °C) for a specified duration (e.g., 24 hours). The high temperature facilitates the exchange of aromatic protons with deuterium from the solvent.

  • Workup and Purification: After cooling, the catalyst is removed by filtration. The solvent (D₂O) is removed under vacuum. The resulting solid is then purified, often by recrystallization, to yield the final this compound product.

  • Characterization: The final product is analyzed using the QC methods described in Protocol 1 to confirm the extent and location of deuteration.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

  • Solid Form: Store at room temperature or refrigerated, protected from light and moisture.

  • Stock Solutions: For long-term stability, prepared stock solutions should be stored frozen. Recommended conditions are -20°C for up to one month or -80°C for up to six months. If using water as a solvent, it is advisable to filter-sterilize the solution before use in cell-based assays. Unlabeled tyrosine has demonstrated high stability in solution across a wide range of temperatures for at least 14 days.

References

D-Tyrosine-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, D-Tyrosine-d4 serves as a critical tool in a variety of analytical and biological studies. This deuterated analog of D-Tyrosine is primarily utilized as an internal standard for mass spectrometry-based quantification and has demonstrated intriguing biological activities, including the inhibition of melanin synthesis and bacterial biofilm formation. This guide provides a comprehensive overview of its properties, relevant experimental protocols, and associated biological pathways.

Core Properties of this compound

This compound is a stable isotope-labeled form of D-Tyrosine where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy.[1]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 944386-47-4[2][3]
Molecular Formula C₉D₄H₇NO₃[2][3]
Molecular Weight 185.21 g/mol
Synonyms (2R)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4, (R)-Tyrosine-d4
Unlabeled CAS Number 556-02-5

Applications and Experimental Protocols

This compound is instrumental in two primary research areas: as an internal standard for precise quantification and as a biologically active molecule in studies of tyrosinase and biofilm inhibition.

This compound as an Internal Standard in LC-MS/MS Analysis

The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry for correcting variations in sample preparation and instrument response. This compound, being chemically identical to D-Tyrosine, co-elutes and ionizes similarly, but is distinguished by its mass-to-charge ratio (m/z).

Experimental Protocol: Quantification of D-Tyrosine in Biological Samples

This protocol outlines a general procedure for the quantification of D-Tyrosine in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol).

    • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to remove proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 reverse-phase column.

      • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) to detect the transitions for both D-Tyrosine and this compound.

      • Example MRM transitions:

        • D-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

        • This compound: Precursor ion (m/z) + 4 -> Product ion (m/z) + 4

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (D-Tyrosine) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of D-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Cal_Curve Calibration Curve Data->Cal_Curve Quantify Quantification Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Inhibition of Tyrosinase Activity

D-Tyrosine has been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity. Tyrosinase is a key enzyme in the melanin biosynthesis pathway. The following is a general protocol for an in vitro tyrosinase inhibition assay.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.

    • Substrate Solution: Prepare a 2 mM solution of L-Tyrosine in phosphate buffer.

    • Test Compound (D-Tyrosine) and Positive Control (Kojic Acid): Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound at various concentrations.

    • For the positive control, add 20 µL of the Kojic Acid solution.

    • For the negative control (enzyme activity without inhibitor), add 20 µL of the buffer (with the same percentage of solvent as the test samples).

    • Add 20 µL of the L-Tyrosine substrate solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.

    • Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] * 100

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Melanin Synthesis Pathway and Tyrosinase Inhibition

Melanin_Pathway cluster_pathway Melanin Synthesis cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization DTyrosine D-Tyrosine Tyrosinase_enzyme Tyrosinase DTyrosine->Tyrosinase_enzyme Inhibits

Caption: D-Tyrosine inhibits the tyrosinase enzyme in the melanin synthesis pathway.

Inhibition of Bacterial Biofilm Formation

D-Tyrosine has been found to inhibit the formation of bacterial biofilms and can trigger their dispersal without necessarily suppressing bacterial growth. The mechanism is thought to involve interference with the production of the extracellular polymeric substance (EPS) matrix and the initial attachment of bacteria to surfaces.

Experimental Protocol: Biofilm Inhibition Assay

  • Bacterial Culture Preparation:

    • Grow a bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

  • Assay Setup:

    • In a 96-well flat-bottom microplate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of the medium containing various concentrations of D-Tyrosine.

    • Include a negative control (medium only) and a positive control (bacteria with no D-Tyrosine).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm (Crystal Violet Staining):

    • Carefully remove the planktonic cells by gently aspirating the medium from each well.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • The absorbance reading is directly proportional to the amount of biofilm formed.

    • Calculate the percentage of biofilm inhibition for each concentration of D-Tyrosine compared to the positive control.

Biofilm_Formation cluster_stages Stages of Biofilm Formation Attachment 1. Initial Attachment Microcolony 2. Microcolony Formation Maturation 3. Maturation (EPS Production) Dispersal 4. Dispersal DTyrosine D-Tyrosine DTyrosine->Attachment Inhibits DTyrosine->Maturation Interferes with

References

Deuterium-Labeled D-Tyrosine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds have become indispensable tools in modern research, offering a powerful yet subtle way to trace, quantify, and manipulate metabolic processes. Among these, deuterium-labeled D-Tyrosine (D-Tyr) holds significant promise for a variety of applications, from fundamental metabolic studies to the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, analysis, and key research applications of deuterium-labeled D-Tyrosine, complete with experimental protocols and data presented for clarity and practical use.

D-amino acids, once considered "unnatural," are now recognized for their important physiological roles, particularly in the central nervous system. D-Tyrosine, a non-proteinogenic amino acid, is a substrate for D-amino acid oxidase (DAAO), an enzyme implicated in the regulation of neurotransmission. The strategic replacement of hydrogen with deuterium in D-Tyrosine provides a unique handle for researchers to investigate its metabolic fate, quantify its turnover, and explore its therapeutic potential with enhanced precision.

Synthesis of Deuterium-Labeled D-Tyrosine

The synthesis of deuterium-labeled D-Tyrosine can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired labeling pattern and stereochemical purity.

Chemical Synthesis using Raney Alloys

One established method involves the hydrogen-deuterium (H-D) exchange of L-Tyrosine using Raney alloys in an alkaline deuterium oxide (D₂O) solution. This method can achieve high levels of deuterium incorporation without causing racemization.

Enzymatic Synthesis

Enzymatic synthesis offers high stereoselectivity and is increasingly used for the production of D-amino acids.[1][2][3][4][5] D-amino acid dehydrogenases (DAADs) can catalyze the synthesis of D-amino acids from their corresponding α-keto acids. For deuterium labeling, the synthesis can be performed in a D₂O-based buffer system, leading to the incorporation of deuterium at specific positions.

Core Applications in Research

The unique properties of deuterium-labeled D-Tyrosine make it a valuable tool in several key research areas:

Metabolic Tracer Studies

Deuterium-labeled D-Tyrosine serves as an excellent tracer for metabolic studies. Its distinct mass allows it to be easily distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of D-Tyrosine in vivo and in vitro.

Proteomics and Protein Turnover Analysis

In the field of proteomics, deuterium labeling, often through the administration of heavy water (D₂O), is a powerful technique for measuring protein turnover rates. While D-Tyrosine is not directly incorporated into proteins, the deuterium from D₂O can be incorporated into non-essential amino acids that are then used for protein synthesis. Studying the turnover of proteins in the presence of deuterated compounds can provide insights into cellular responses to various stimuli and disease states.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. By strategically placing deuterium atoms on a D-Tyrosine-based drug candidate, researchers can:

  • Slow down metabolism: Leading to a longer half-life and increased drug exposure.

  • Alter metabolic pathways: Potentially reducing the formation of toxic metabolites.

  • Improve the safety and efficacy profile.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the analysis and metabolic effects of D-Tyrosine and the impact of deuterium labeling.

ParameterMethodSample MatrixLimit of Quantification (LOQ) / DetectionReference
D/L-Tyrosine EnantiomersCapillary ElectrophoresisBiological FluidsNot Specified
Deuterated TyrosineGC-MSBiological SamplesMolar ratio > 5/1,000
Phenylalanine and TyrosineLC-MS/MSHuman Plasma0.01% Tracer-Tracee Ratio
Oxidized Tyrosine ProductsHPLC-APCI-MS/MSHuman Urine0.025 to 0.05 µM

Table 1: Analytical Methods for Tyrosine and its Isotopologues. This table provides an overview of various analytical techniques used for the quantification of tyrosine and its deuterated forms in biological matrices.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human DAAOD-Tyrosine1.115.814,364
Human DAAOD-Phenylalanine1.912.56,579
Human DAAOD-Tryptophan0.910.011,111
Human DAAOD-Kynurenine0.7--

Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO). This table presents the Michaelis-Menten constants (Km) and catalytic efficiencies (kcat/Km) of hDAAO for various aromatic D-amino acids, highlighting its preference for D-Tyrosine.

CompoundHalf-life (t1/2)CmaxAUCNoteReference
JNJ38877605-1.00 (normalized)1.00 (normalized)Parent compound
Deuterated JNJ38877605-1.56-fold increase1.88-fold increaseDeuteration at AO metabolic site
DeutetrabenazineLonger than TetrabenazineLowerSimilarReduced peak plasma concentrations of active metabolites, leading to improved tolerability.

Table 3: Impact of Deuteration on Pharmacokinetic Parameters. This table illustrates the effect of deuterium substitution on the pharmacokinetic profiles of selected drugs, demonstrating the potential for improved metabolic stability and exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled D-Tyrosine.

Protocol 1: Synthesis of [2',3',5',6'-d₄]-L-Tyrosine

This protocol describes a method for the site-specific deuteration of L-Tyrosine.

Materials:

  • L-Tyrosine

  • Concentrated Deuterium Chloride (DCl) in D₂O

  • Acetic acid-acetic anhydride mixture

  • 5.5N Hydrochloric Acid (HCl)

Procedure:

  • Heat L-Tyrosine in concentrated DCl at 180°C for 4 hours to produce DL-[2,2',3',5',6'-d₅]-Tyrosine.

  • Replace the deuterium at the C-2 position with a proton by refluxing the product with an acetic acid-acetic anhydride mixture. This yields DL-[2',3',5',6'-d₄]-Tyrosine.

  • Perform enzymatic resolution of the racemic mixture to isolate the L-enantiomer.

  • (Optional) To prepare L-[2',6'-d₂]-Tyrosine, reflux the resulting L-[2',3',5',6'-d₄]-Tyrosine with 5.5N HCl.

Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay

This spectrophotometric assay measures the activity of DAAO by detecting the production of α-keto acids.

Materials:

  • Purified DAAO enzyme

  • D-Tyrosine solution (substrate)

  • 75 mM disodium pyrophosphate buffer, pH 8.5

  • 1 mM 2,4-dinitrophenylhydrazine (DNP) in 1 M HCl

  • 0.6 M Sodium Hydroxide (NaOH)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 10 µL of DAAO (approximately 0.05 U) to the D-Tyrosine solution in the pyrophosphate buffer (final volume = 0.3 mL).

  • Incubate the reaction mixture at 25°C for 10 minutes.

  • Stop the reaction and derivatize the produced α-keto acid by adding 0.15 mL of the DNP solution.

  • Add 1.05 mL of 0.6 M NaOH and incubate at 25°C for 5 minutes to allow for color development.

  • Measure the absorbance at the appropriate wavelength for the DNP-derivatized α-keto acid.

Protocol 3: In Vivo Protein Turnover Analysis using Deuterium Labeling

This protocol outlines a general workflow for studying protein turnover in an animal model using deuterated water.

Materials:

  • Animal model (e.g., mice)

  • Deuterium-enriched drinking water (e.g., 8% v/v D₂O)

  • Tissue collection tools

  • Protein extraction and digestion reagents (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Administer deuterium-enriched drinking water to the animals for a predetermined duration.

  • Collect tissues at various time points during the labeling period.

  • Extract proteins from the tissues and digest them into peptides using trypsin.

  • Analyze the peptide samples by LC-MS to identify proteins and determine the isotopic profiles of the peptides.

  • Use specialized software to extract the isotope profiles and calculate the turnover rates based on the time-dependent incorporation of deuterium.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of deuterium-labeled D-Tyrosine.

D_Tyrosine_Metabolism D_Tyr D-Tyrosine DAAO D-Amino Acid Oxidase (DAAO) D_Tyr->DAAO Imino_Acid α-Imino Acid Keto_Acid p-Hydroxyphenylpyruvic Acid Imino_Acid->Keto_Acid Spontaneous Hydrolosis Ammonia Ammonia (NH₃) Imino_Acid->Ammonia H2O2 Hydrogen Peroxide (H₂O₂) DAAO->Imino_Acid Oxidative Deamination DAAO->H2O2 Deuterated_DMPK_Workflow cluster_Preclinical Preclinical Phase cluster_Analytical Analytical Phase cluster_Outcome Outcome Synthesis Synthesis of Deuterated and Non-deuterated Compound In_Vitro In Vitro Metabolic Stability Assay (e.g., Liver Microsomes) Synthesis->In_Vitro In_Vivo In Vivo Pharmacokinetic Study in Animal Model Synthesis->In_Vivo Sample_Prep Biological Sample Preparation In_Vitro->Sample_Prep In_Vivo->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Pharmacokinetic Parameter Calculation LC_MS->Data_Analysis Comparison Comparison of PK Profiles (Deuterated vs. Non-deuterated) Data_Analysis->Comparison Decision Decision on Candidate Advancement Comparison->Decision NMDA_Signaling D_Serine D-Serine DAAO DAAO D_Serine->DAAO Degradation NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist ERK_Activation ERK Activation NMDA_Receptor->ERK_Activation Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Tyrosine_Kinase Tyrosine Kinase D1_Receptor->Tyrosine_Kinase Activates Tyrosine_Kinase->NMDA_Receptor Phosphorylates NR2B Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) ERK_Activation->Synaptic_Plasticity

References

An In-depth Technical Guide to Stable Isotope Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, a precise understanding of protein dynamics is paramount. Quantitative proteomics, the large-scale analysis of proteins and their abundance, provides a critical window into the cellular mechanisms of health and disease. Among the most powerful and widely adopted techniques in this field is stable isotope labeling, a method that enables the accurate relative and absolute quantification of thousands of proteins in complex biological samples.

This technical guide provides a comprehensive overview of the core principles, experimental workflows, and data interpretation strategies associated with the most prominent stable isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). Detailed experimental protocols, comparative data, and visual representations of key biological pathways are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these technologies in their work.

Core Principles of Stable Isotope Labeling

Stable isotope labeling in proteomics relies on the incorporation of non-radioactive, heavy isotopes of elements (commonly ¹³C, ¹⁵N, or ²H) into proteins or peptides.[1] This creates a "heavy" version of a peptide that is chemically identical to its natural, "light" counterpart but has a distinct mass.[2] When samples from different experimental conditions (e.g., treated vs. untreated cells) are differentially labeled with light and heavy isotopes, they can be combined and analyzed in a single mass spectrometry (MS) run.[1] The mass spectrometer distinguishes between the light and heavy forms of each peptide, and the ratio of their signal intensities directly reflects the relative abundance of that protein in the original samples.[3] This co-analysis minimizes experimental variability that can arise from separate sample preparation and analysis.[4]

There are three primary strategies for introducing stable isotopes into protein samples:

  • Metabolic Labeling: Living cells are cultured in media where specific essential amino acids are replaced with their heavy isotope-labeled counterparts. As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the entire proteome. SILAC is the most prominent example of this in vivo labeling approach.

  • Chemical Labeling: Stable isotopes are introduced in vitro by covalently attaching isotope-containing chemical tags to specific functional groups on proteins or, more commonly, peptides after protein extraction and digestion. This method is versatile and can be applied to a wide range of sample types, including tissues and biofluids. iTRAQ and TMT are the leading chemical labeling technologies.

  • Enzymatic Labeling: This method utilizes enzymes to incorporate heavy isotopes into peptides. A common approach involves the use of trypsin in the presence of heavy water (H₂¹⁸O) to catalyze the incorporation of two ¹⁸O atoms at the C-terminus of each newly generated tryptic peptide.

In-Depth Look at Key Labeling Techniques

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

SILAC is a powerful metabolic labeling technique that provides high quantitative accuracy and reproducibility. It is particularly well-suited for studies involving cultured cells where protein expression changes under different conditions are being investigated.

Principle: Two populations of cells are grown in media that are identical except for the isotopic form of one or more essential amino acids (typically lysine and arginine). One population receives the natural "light" amino acids, while the other receives "heavy" amino acids labeled with stable isotopes (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine). After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental treatments. Following treatment, the samples are combined at the cell or protein lysate stage, and the proteins are extracted, digested, and analyzed by LC-MS/MS. Quantification is performed at the MS1 level by comparing the signal intensities of the light and heavy peptide pairs.

Experimental Workflow Diagram:

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Mass Spectrometry & Data Analysis Light Culture Cell Culture ('Light' Medium) Control Control Treatment Light Culture->Control Heavy Culture Cell Culture ('Heavy' Medium) Experiment Experimental Treatment Heavy Culture->Experiment Mix Mix Cell Populations (1:1) Control->Mix Experiment->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC-MS LC-MS/MS Analysis Digestion->LC-MS Quant Protein Identification & Quantification (MS1) LC-MS->Quant iTRAQ_Workflow cluster_0 Sample Preparation cluster_1 iTRAQ Labeling cluster_2 Sample Pooling & Analysis S1 Sample 1 (Protein Extraction & Digestion) L1 Label with iTRAQ 114 S1->L1 S2 Sample 2 (Protein Extraction & Digestion) L2 Label with iTRAQ 115 S2->L2 S3 Sample 3 (Protein Extraction & Digestion) L3 Label with iTRAQ 116 S3->L3 S4 Sample 4 (Protein Extraction & Digestion) L4 Label with iTRAQ 117 S4->L4 Mix Combine Labeled Peptides L1->Mix L2->Mix L3->Mix L4->Mix Frac Fractionation (Optional) Mix->Frac LC-MS LC-MS/MS Analysis Frac->LC-MS Quant Protein Identification & Quantification (MS2) LC-MS->Quant TMT_Workflow cluster_0 Sample Preparation cluster_1 TMT Labeling cluster_2 Sample Pooling & Analysis S1 Sample 1 (Protein Extraction & Digestion) L1 Label with TMT Tag 1 S1->L1 S_n ... Sample n (Protein Extraction & Digestion) L_n ... Label with TMT Tag n S_n->L_n Mix Combine Labeled Peptides L1->Mix L_n->Mix Frac High-pH Reversed-Phase Fractionation Mix->Frac LC-MS LC-MS/MS Analysis Frac->LC-MS Quant Protein Identification & Quantification (MS2/MS3) LC-MS->Quant EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Phosphorylates Transcription Factors PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits GSK3b GSK3β Akt->GSK3b Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Glycogen Glycogen Synthesis GSK3b->Glycogen

References

The Power of a Single Neutron: A Technical Guide to Deuterium Labeling in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the world of molecular science, the substitution of a single proton with a neutron can have profound implications. This technical guide delves into the core principles of deuterium, a stable isotope of hydrogen, and its strategic application in labeling molecules for advanced research and pharmaceutical development. From its natural abundance to its role in enhancing drug efficacy and safety, we explore the multifaceted utility of this unique isotope.

Understanding Deuterium: Properties and Natural Abundance

Deuterium (²H or D) is a naturally occurring, stable isotope of hydrogen.[] Its nucleus contains one proton and one neutron, in contrast to the more common hydrogen isotope, protium (¹H), which has only a proton.[2][3] This additional neutron effectively doubles the mass of the hydrogen atom, leading to significant physicochemical differences that can be exploited in various scientific applications.[4][5]

The natural abundance of deuterium is relatively low. On Earth, it is primarily found in water, with an average of about 1 out of every 6,420 to 6,600 hydrogen atoms being deuterium. This translates to a natural abundance of approximately 0.0156%. The concentration can vary slightly depending on the water source.

PropertyProtium (¹H)Deuterium (²H)
Symbol HD or ²H
Composition 1 proton, 1 electron1 proton, 1 neutron, 1 electron
Atomic Weight (Da) ~1.008~2.014
Natural Abundance (%) >99.98~0.0156
Stability StableStable

The Deuterium Kinetic Isotope Effect (KIE): A Cornerstone of Modern Drug Design

The key to deuterium's utility in drug development lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a higher activation energy for cleavage than the corresponding carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. This effect is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family.

This slowing of metabolism can lead to several therapeutic advantages:

  • Improved Metabolic Stability and Increased Half-Life: The drug remains in its active form for a longer duration.

  • Enhanced Drug Exposure: Slower metabolism can lead to greater overall bioavailability.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

  • Minimized Formation of Toxic Metabolites: By blocking a specific metabolic pathway, the formation of harmful byproducts can be reduced, leading to an improved safety profile.

The first deuterated drug approved by the FDA, deutetrabenazine (Austedo), exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease. The deuterium substitution extends the drug's half-life, allowing for lower and less frequent dosing compared to its non-deuterated counterpart.

KIE_Drug_Metabolism cluster_0 Non-Deuterated Drug (C-H Bond) cluster_1 Deuterated Drug (C-D Bond) Drug_CH Drug with C-H bond Metabolite_H Metabolite Drug_CH->Metabolite_H Metabolism (e.g., CYP450) Fast Therapeutic_Effect_H Therapeutic Effect (Shorter Duration) Drug_CH->Therapeutic_Effect_H Pharmacological Action Drug_CD Drug with C-D bond Metabolite_D Metabolite Drug_CD->Metabolite_D Metabolism (e.g., CYP450) Slow Therapeutic_Effect_D Therapeutic Effect (Longer Duration) Drug_CD->Therapeutic_Effect_D Pharmacological Action Labeling_Strategy_Selection start Define Target Molecule and Labeling Position is_late_stage Late-stage functionalization desired? start->is_late_stage is_acidic_proton Acidic C-H bond available? is_late_stage->is_acidic_proton Yes is_reducible_group Reducible functional group present? is_late_stage->is_reducible_group No is_acidic_proton->is_reducible_group No hd_exchange H/D Exchange is_acidic_proton->hd_exchange Yes is_halogenated_precursor Halogenated precursor available? is_reducible_group->is_halogenated_precursor No reductive_deuteration Reductive Deuteration is_reducible_group->reductive_deuteration Yes dehalogenative_deuteration Dehalogenative Deuteration is_halogenated_precursor->dehalogenative_deuteration Yes other_methods Other Methods (e.g., starting from deuterated building blocks) is_halogenated_precursor->other_methods No Quantitative_Analysis_Workflow start Sample (Analyte) add_is Add Deuterated Internal Standard start->add_is extraction Sample Extraction and Cleanup add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis quantification Quantification data_analysis->quantification HDX_MS_Workflow protein Protein in H₂O Buffer labeling Incubate in D₂O Buffer (Time Course) protein->labeling quench Quench Reaction (Low pH and Temperature) labeling->quench digest Online Pepsin Digestion quench->digest lc_ms LC-MS Analysis digest->lc_ms analysis Determine Deuterium Uptake for each Peptide lc_ms->analysis conformation Map Protein Conformation and Dynamics analysis->conformation

References

D-Tyrosine as a Precursor in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosine, the dextrorotatory enantiomer of the aromatic amino acid tyrosine, has traditionally been considered less prevalent in biological systems compared to its L-counterpart. However, emerging research has highlighted its significant role as a precursor in various metabolic pathways, particularly in the biosynthesis of secondary metabolites with pharmaceutical importance. This technical guide provides an in-depth overview of the metabolic fate of D-Tyrosine, focusing on its enzymatic conversions, its role as a building block for natural products, and the analytical methods used to study its metabolism.

Biosynthesis of D-Tyrosine

The primary route for the endogenous formation of D-Tyrosine in many organisms is through the action of racemase enzymes, which catalyze the interconversion between L- and D-amino acids.

Tyrosine Racemase

Tyrosine racemases are enzymes that facilitate the conversion of L-Tyrosine to D-Tyrosine and vice versa. While alanine and glutamate racemases are well-characterized, tyrosine-specific racemases are less common. However, broad-specificity amino acid racemases found in bacteria such as Bacillus subtilis and Pseudomonas aeruginosa can act on a range of amino acids, including tyrosine. These enzymes are often pyridoxal 5'-phosphate (PLP)-dependent and play a crucial role in providing D-amino acids for peptidoglycan synthesis and other metabolic processes[1].

G LTyr L-Tyrosine Racemase Tyrosine Racemase (or broad-specificity racemase) LTyr->Racemase DTyr D-Tyrosine DTyr->Racemase Racemase->LTyr Racemase->DTyr G DTyr D-Tyrosine DAAO D-Amino Acid Oxidase (DAAO) DTyr->DAAO Imino Imino Acid Intermediate Keto 4-Hydroxyphenylpyruvate Imino->Keto H2O (spontaneous) NH3 Ammonia (NH3) Imino->NH3 H2O2 Hydrogen Peroxide (H2O2) DAAO->Imino O2, FAD DAAO->H2O2 FADH2 -> FAD G LTyr L-Tyrosine Racemase Tyrosine Racemase LTyr->Racemase DTyr D-Tyrosine TailoringEnzymes Hydroxylase, Methyltransferases DTyr->TailoringEnzymes ModDTyr 3-hydroxy-5-methyl- O-methyl-D-tyrosine NRPS Non-Ribosomal Peptide Synthetase (NRPS) ModDTyr->NRPS Saframycin Saframycin Core Racemase->DTyr TailoringEnzymes->ModDTyr NRPS->Saframycin Dimerization & Cyclization G cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 PCA Protein Precipitation (Perchloric Acid) Supernatant1->PCA Centrifuge2 Centrifugation PCA->Centrifuge2 Supernatant2 Deproteinated Supernatant Centrifuge2->Supernatant2 Neutralize Neutralization (KOH) Supernatant2->Neutralize Centrifuge3 Centrifugation Neutralize->Centrifuge3 FilteredSample Filtered Sample Centrifuge3->FilteredSample Derivatization Derivatization (OPA/NAC) FilteredSample->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection (Ex: 340 nm, Em: 450 nm) HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

References

Methodological & Application

Application Note: Protocol for D-Tyrosine-d4 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes in complex biological matrices. D-Tyrosine-d4, a deuterated form of the D-enantiomer of tyrosine, serves as an ideal internal standard for the quantification of endogenous D-Tyrosine by isotope dilution mass spectrometry (LC-MS/MS). The presence and concentration of D-amino acids, such as D-Tyrosine, in biological systems are of growing interest due to their potential roles as biomarkers in various physiological and pathological states, including neurological disorders and renal diseases. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of D-Tyrosine in biological fluids such as human plasma and cerebrospinal fluid (CSF).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample. This "spiked" internal standard is chemically identical to the endogenous analyte (D-Tyrosine) and therefore experiences the same sample preparation losses and ionization suppression or enhancement effects during mass spectrometry analysis. By measuring the ratio of the signal intensity of the endogenous analyte to the internal standard, accurate quantification can be achieved, as the ratio is independent of variations in sample recovery.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, CSF) IS_Spike Spike with known amount of this compound (Internal Standard) Sample->IS_Spike Deproteinization Protein Precipitation (e.g., Acetonitrile) IS_Spike->Deproteinization Extraction Solid-Phase Extraction (SPE) (Optional) Deproteinization->Extraction LC_Separation Chiral LC Separation of D- and L-Tyrosine Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration for D-Tyrosine and this compound MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (D-Tyrosine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify D-Tyrosine Concentration using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Experimental workflow for D-Tyrosine quantification.

Experimental Protocols

Sample Preparation

This protocol is designed for the analysis of D-Tyrosine in human plasma or cerebrospinal fluid (CSF).

Materials:

  • Human plasma or CSF samples

  • This compound (Internal Standard) solution (1 µg/mL in methanol)

  • D-Tyrosine standard solutions for calibration curve (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL in water)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma or CSF samples on ice.

  • Internal Standard Spiking: To 100 µL of each sample, calibrator, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Chiral stationary phase column, such as an Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for D-Tyrosine and this compound should be optimized on the specific mass spectrometer being used. The precursor ion ([M+H]+) for D-Tyrosine is m/z 182.1, and for this compound is m/z 186.1. A common product ion for tyrosine is m/z 136.1, resulting from the neutral loss of the carboxyl group.[3]

    • D-Tyrosine: Precursor > Product (e.g., 182.1 > 136.1)

    • This compound: Precursor > Product (e.g., 186.1 > 140.1 or 186.1 > 136.1, depending on the fragmentation of the deuterated ring)

  • Ion Source Parameters: Optimize spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature according to the manufacturer's guidelines for the specific instrument.

Data Presentation

The quantitative data should be summarized in clearly structured tables. Below are examples of how to present calibration curve data and sample quantification results.

Table 1: D-Tyrosine Calibration Curve Data
Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.11,5201,480,0000.001030.101101.0
0.57,6501,510,0000.005070.49899.6
1.015,3001,495,0000.010231.005100.5
5.075,8001,505,0000.050364.95099.0
10.0152,5001,485,0000.1026910.15101.5
50.0760,0001,500,0000.5066749.8099.6
100.01,510,0001,490,0001.01342100.2100.2

A linear regression of the peak area ratio against the calibrator concentration should yield a correlation coefficient (r²) > 0.99.

Table 2: Quantification of D-Tyrosine in Human Plasma and CSF Samples
Sample IDSample TypePeak Area Ratio (D-Tyrosine/D-Tyrosine-d4)D-Tyrosine Concentration (ng/mL)Standard Deviation (ng/mL)
Control 1Plasma0.01541.520.11
Control 2Plasma0.01611.590.14
Patient APlasma0.03283.250.25
Patient BPlasma0.04514.470.31
Control 3CSF0.00890.880.07
Patient CCSF0.02122.100.18

Signaling Pathways and Logical Relationships

The quantification of D-Tyrosine is often relevant in the context of neurological and metabolic pathways. While D-Tyrosine itself is not directly incorporated into proteins via the canonical translation machinery, its presence and concentration can be indicative of enzymatic activity (e.g., racemases) or oxidative stress. The following diagram illustrates the principle of isotope dilution for accurate quantification.

G cluster_principle Principle of Isotope Dilution Analyte Endogenous D-Tyrosine (Unknown Amount) Mix Sample + Internal Standard Analyte->Mix IS This compound (Known Amount) IS->Mix MS Mass Spectrometer Mix->MS Ratio Measure Intensity Ratio (D-Tyrosine / this compound) MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of D-Tyrosine in biological fluids using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with chiral liquid chromatography and tandem mass spectrometry ensures high accuracy, precision, and specificity. This methodology is a valuable tool for researchers and clinicians investigating the role of D-amino acids in health and disease.

References

D-Tyrosine-d4 applications in metabolomics studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of metabolomics, precise and accurate quantification of small molecules is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for this purpose. However, the accuracy of MS-based quantification can be compromised by variations during sample preparation and analysis, such as sample loss, extraction inefficiency, and ion suppression (matrix effects). The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for overcoming these challenges.[1]

D-Tyrosine-d4 is the deuterated form of D-Tyrosine, an enantiomer of the more common L-Tyrosine. While L-amino acids are the primary building blocks of proteins, there is growing interest in the roles of D-amino acids in various biological systems and their association with diseases such as schizophrenia, Alzheimer's, and diabetes.[2] this compound serves as an ideal internal standard for the quantification of endogenous or exogenous D-Tyrosine. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same sample preparation and ionization effects.[1] The mass difference imparted by the four deuterium atoms allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification through a technique called stable isotope dilution.[3]

Principle of Use: Stable Isotope Dilution

The core application of this compound is to enable accurate quantification via the stable isotope dilution method. A known quantity of the "heavy" labeled standard (this compound) is added to a sample containing an unknown quantity of the "light" native analyte (D-Tyrosine) at the earliest stage of sample preparation. The mass spectrometer measures the ratio of the light analyte to the heavy standard. Because the standard and analyte behave identically during extraction and analysis, this ratio remains constant even if sample material is lost. Knowing the amount of standard added allows for a precise calculation of the original analyte concentration.

cluster_0 Sample Preparation cluster_1 Analysis & Calculation Sample Biological Sample (Unknown amount of 'light' D-Tyrosine) Spike Spike with Internal Standard (Known amount of 'heavy' this compound) Sample->Spike Step 1 Extract Extraction / Cleanup (Potential for sample loss) Spike->Extract Step 2 LCMS LC-MS/MS Analysis (Measures Light / Heavy Ratio) Extract->LCMS Step 3 Calc Quantification (Calculate original concentration) LCMS->Calc Step 4 Phe L-Phenylalanine (Essential Amino Acid) Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase (Rate-Limiting) Thyroid Thyroid Hormones Tyr->Thyroid Melanin Melanin Tyr->Melanin Degradation Fumarate & Acetoacetate Tyr->Degradation Dopamine Dopamine Dopa->Dopamine Norepi Norepinephrine Dopamine->Norepi Epi Epinephrine Norepi->Epi start Start sample 1. Aliquot 50 µL Plasma to a microcentrifuge tube start->sample spike 2. Add 10 µL of This compound Working IS sample->spike ppt 3. Add 180 µL of Ice-Cold Acetonitrile (with 0.1% FA) spike->ppt vortex 4. Vortex for 1 minute to precipitate proteins ppt->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge transfer 6. Transfer Supernatant to LC vial or well plate centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

References

Application Notes and Protocols for In Vivo Metabolic Tracing with D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux in vivo.[1][2] D-Tyrosine-d4, a deuterated analog of the D-amino acid tyrosine, serves as a valuable tracer for investigating the metabolic fate of D-amino acids in biological systems. D-amino acids, once considered "unnatural" in mammals, are now recognized to be present in various tissues and play roles in physiological and pathological processes.[2][3][4] The primary route for the metabolism of many D-amino acids is through oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAO). Human DAO exhibits a broad substrate specificity, with a preference for bulky and hydrophobic D-amino acids, including D-Tyrosine. By introducing this compound into an in vivo system, researchers can track the incorporation of the deuterium label into downstream metabolites, providing insights into the activity of DAO and the subsequent fate of the resulting α-keto acid.

These application notes provide a comprehensive overview of the use of this compound for in vivo metabolic pathway tracing, including detailed experimental protocols, data presentation, and visualization of the relevant pathways and workflows.

Metabolic Pathway of D-Tyrosine

The primary metabolic pathway for D-Tyrosine in mammals is initiated by D-amino acid oxidase (DAO), which is predominantly found in the peroxisomes of cells in the liver and kidney. DAO catalyzes the oxidative deamination of D-Tyrosine to yield p-hydroxyphenylpyruvic acid-d3, ammonia, and hydrogen peroxide. The resulting α-keto acid can then enter downstream metabolic pathways.

D_Tyrosine_Metabolism D_Tyr_d4 This compound DAO D-Amino Acid Oxidase (DAO) D_Tyr_d4->DAO Substrate PHPPA_d3 p-Hydroxyphenylpyruvate-d3 Downstream Downstream Metabolism (e.g., Homogentisate pathway) PHPPA_d3->Downstream DAO->PHPPA_d3 Product NH3 Ammonia (NH3) DAO->NH3 H2O2 Hydrogen Peroxide (H2O2) DAO->H2O2 Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Tracer_Prep Prepare this compound Dosing Solution Administration Administer Tracer to Animal Model (e.g., Mouse) Tracer_Prep->Administration Sample_Collection Collect Blood and Tissues at Timed Intervals Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction from Tissues and Plasma Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Processing and Isotopologue Analysis LC_MS_Analysis->Data_Analysis

References

Application Note: Quantitative Analysis of Amino acids in Human Plasma using Deuterated Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of amino acids in human plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes a suite of deuterated amino acids as internal standards for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope dilution technique minimizes matrix effects and ensures high accuracy and precision, making this method ideal for clinical research, nutritional studies, and biomarker discovery.[1][2][3]

Introduction

Amino acid analysis is a critical tool in a wide range of scientific fields, from diagnosing inborn errors of metabolism to monitoring nutritional status and developing pharmaceuticals.[4][5] Accurate quantification of amino acids in complex biological matrices like plasma is challenging due to their diverse physicochemical properties and the presence of interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for amino acid analysis due to its high sensitivity, selectivity, and speed. The gold standard for quantification in mass spectrometry is the stable isotope dilution (SID) method. This technique involves adding a known quantity of a stable, isotopically labeled version of the analyte (e.g., deuterated) to the sample at the earliest stage of preparation. Because the deuterated internal standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous amino acid to its deuterated internal standard, highly accurate and precise quantification can be achieved. This note provides a comprehensive protocol for analyzing amino acids in plasma without the need for chemical derivatization.

Experimental Protocols

Materials and Reagents
  • Samples: Human plasma (collected in sodium or lithium heparin tubes).

  • Amino Acid Standards: Analytical grade standard mixture of amino acids.

  • Deuterated Internal Standards: A mixture of deuterated amino acids (e.g., Alanine-d4, Valine-d8, Leucine-d10, etc.) from a reputable supplier (e.g., Cambridge Isotope Laboratories, CDN Isotopes).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade).

  • Protein Precipitation Agent: 10% (w/v) Trichloroacetic acid (TCA) in water or 30% sulfosalicylic acid. Alternatively, ice-cold methanol can be used.

  • Equipment:

    • Microcentrifuge

    • Vortex mixer

    • Calibrated pipettes

    • LC-MS/MS System (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Standard Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of each amino acid and each deuterated internal standard in 0.1 N HCl at a concentration of 1 mg/mL. Store at -20°C.

  • Calibration Standard Working Solution: Combine the individual amino acid stocks and dilute with a suitable buffer (e.g., 1x PBS) to create a mixed working solution. Serially dilute this solution to prepare a calibration curve ranging from approximately 1 to 500 µmol/L.

  • Internal Standard (IS) Working Solution: Combine the deuterated amino acid stocks and dilute with water to a final concentration of approximately 125-250 µmol/L for each standard.

Sample Preparation Protocol

The following protocol outlines the protein precipitation method for plasma samples.

  • Thaw: Thaw frozen plasma samples and calibration standards on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma, calibration standard, or quality control (QC) sample.

  • Spike IS: Add 10 µL of the Internal Standard Working Solution to each tube.

  • Precipitate: Add 200 µL of ice-cold methanol (or another precipitation agent like 10% TCA).

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate & Centrifuge: Incubate the samples at -20°C for 20 minutes to enhance precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot Plasma (50 µL) add_is 2. Add Deuterated Internal Standard (10 µL) sample->add_is add_solvent 3. Add Precipitation Solvent (e.g., 200 µL Methanol) add_is->add_solvent vortex 4. Vortex & Incubate add_solvent->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrument used. A hydrophilic interaction chromatography (HILIC) column is often suitable for retaining these polar compounds.

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column HILIC Column (e.g., Raptor Polar X, 2.7 µm, 100 mm x 2.1 mm)
Mobile Phase A Water with 0.5% formic acid and 1 mM ammonium formate
Mobile Phase B 90:10 Acetonitrile:Water with 0.5% formic acid and 1 mM ammonium formate
Gradient Optimized for separation of isomers (e.g., Leucine/Isoleucine). A typical run starts at high organic content (e.g., 96% B) and gradually decreases to elute polar amino acids.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Data analysis involves integrating the peak areas for each amino acid (analyte) and its corresponding deuterated internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. The concentration of amino acids in the plasma samples is then determined from this curve.

Table 1: Example MRM Transitions for Selected Amino Acids and Deuterated Standards. Note: Q1 = Precursor Ion, Q3 = Product Ion. These values should be empirically optimized.

AnalyteDeuterated StandardQ1 (Analyte)Q3 (Analyte)Q1 (Standard)Q3 (Standard)
AlanineAlanine-d490.144.294.148.2
ValineValine-d8118.172.1126.180.1
LeucineLeucine-d10132.186.1142.196.1
IsoleucineIsoleucine-d10132.186.1142.196.1
MethionineMethionine-d3150.1104.1153.1107.1
PhenylalaninePhenylalanine-d8166.1120.1174.1128.1
TyrosineTyrosine-d4182.1136.1186.1140.1
TryptophanTryptophan-d5205.1188.1210.1192.1

Table 2: Example Calibration Curve Performance.

AnalyteLinear Range (µM)R² Value% Accuracy (QC Low)% Accuracy (QC High)
Alanine1 - 5000.99898.5%101.2%
Valine1 - 5000.999102.1%100.5%
Leucine1 - 5000.99797.9%99.8%
Phenylalanine1 - 2500.99999.3%101.8%
Tyrosine1 - 2500.998103.4%98.9%

Conclusion

The described LC-MS/MS method using deuterated internal standards provides a highly accurate, precise, and robust platform for the quantitative analysis of amino acids in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in both research and clinical settings. The use of stable isotope dilution is crucial for overcoming matrix-induced variability, ensuring data of the highest quality for downstream biological interpretation.

References

Application Notes and Protocols for High-Throughput Screening with D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosine, the D-isomer of the amino acid tyrosine, has been identified as a competitive inhibitor of tyrosinase, an essential enzyme in melanin synthesis.[1][2] This property makes D-Tyrosine and its deuterated analogue, D-Tyrosine-d4, valuable tools in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of tyrosinase activity for applications in dermatology and cosmetology. The stable isotope labeling of this compound allows for its use as an internal standard in mass spectrometry-based assays, enabling precise quantification and differentiation from its endogenous, non-deuterated counterpart.

These application notes provide a framework for utilizing this compound in a competitive inhibitor screening assay for tyrosinase. The protocols are designed for a high-throughput format, facilitating the rapid screening of large compound libraries.

Application: High-Throughput Screening for Tyrosinase Inhibitors

This application focuses on a competitive binding assay to identify small molecule inhibitors of mushroom tyrosinase. The assay leverages the inhibitory effect of D-Tyrosine on tyrosinase activity. In this setup, this compound can be used as a tracer or competitor to identify compounds that displace it from the enzyme's active site. A fluorescence-based readout is a common and effective method for HTS.[3][4][5]

Principle of the Assay

The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled this compound analogue (Probe) binds to tyrosinase, resulting in a high FP signal. When a test compound displaces the probe from the enzyme's active site, the probe's rotational speed increases, leading to a decrease in the FP signal. This change in polarization is directly proportional to the binding affinity of the test compound.

Alternatively, a mass spectrometry-based approach can be employed where this compound serves as an internal standard for the quantification of a reaction product or as a competitive substrate.

Experimental Protocols

Protocol 1: Fluorescence Polarization-Based High-Throughput Screening Assay

This protocol describes a 384-well plate format assay for screening tyrosinase inhibitors.

Materials and Reagents:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • Fluorescently-labeled this compound (custom synthesis)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.8

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Compound Dispense Test Compounds (25 nL in DMSO) Enzyme Add Tyrosinase Solution (10 µL) Compound->Enzyme Control Dispense Controls (Positive & Negative) Control->Enzyme Probe Add Fluorescent Probe (this compound analogue) (10 µL) Enzyme->Probe Incubate Incubate at RT (30 min) Probe->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Calculate % Inhibition Identify Hits Read->Analyze LCMS_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_quench Reaction Quenching cluster_analysis Analysis Compound Dispense Test Compounds (25 nL in DMSO) Enzyme Add Tyrosinase Solution (5 µL) Compound->Enzyme Substrate Add L-Tyrosine Solution (5 µL) Enzyme->Substrate Incubate Incubate at 37°C (15 min) Substrate->Incubate Quench Add Quenching Solution with This compound (IS) (10 µL) Incubate->Quench Centrifuge Centrifuge Plate Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Melanogenesis_Pathway cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase DOPAquinone DOPAquinone DOPA->DOPAquinone Tyrosinase Melanin Melanin DOPAquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor D-Tyrosine / Inhibitor Inhibitor->Tyrosinase

References

Application Notes and Protocols for D-Tyrosine-d4 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmacokinetics and drug metabolism, the precise quantification of endogenous and exogenous compounds in biological matrices is fundamental. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical studies. This document provides detailed application notes and protocols for the use of D-Tyrosine-d4 as an internal standard for the accurate quantification of tyrosine, a critical amino acid involved in numerous metabolic pathways.

This compound is an ideal internal standard for the quantification of tyrosine due to its chemical and physical similarity to the analyte. The incorporation of four deuterium atoms results in a mass shift that allows for its differentiation from endogenous tyrosine by a mass spectrometer, while its nearly identical chromatographic behavior ensures that it experiences similar effects from the sample matrix and extraction process. This co-elution characteristic is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of the quantification.

Metabolic Pathway of D-Tyrosine

While L-tyrosine is a precursor for neurotransmitters and hormones, D-tyrosine has a distinct metabolic fate. The primary enzyme responsible for the metabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-tyrosine to produce 4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide.[1][2] This metabolic pathway is important to consider when using this compound as an internal standard, as the stability of the internal standard throughout the analytical process is crucial.

D_Tyrosine_Metabolism DTyr This compound HPP 4-Hydroxyphenylpyruvic acid-d3 DTyr->HPP Oxidative deamination NH3 Ammonia HPP->NH3 H2O2 Hydrogen Peroxide HPP->H2O2 DAAO D-Amino Acid Oxidase (DAAO) DAAO->DTyr acts on Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_spike Spike with This compound Sample->IS_spike Precipitation Protein Precipitation (e.g., with Methanol) IS_spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Application Note: Sample Preparation Techniques for D-Tyrosine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Tyrosine-d4 is a stable isotope-labeled version of D-Tyrosine, frequently used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and reproducible quantification of endogenous L-tyrosine or monitoring of D-tyrosine levels relies heavily on the quality of sample preparation. The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, urine, tissue homogenates), remove interfering substances like proteins and salts, and concentrate the analyte to improve detection sensitivity.[1][2] This document provides detailed protocols for common sample preparation techniques for this compound analysis.

General Considerations for Sample Preparation Effective sample preparation is crucial for successful LC-MS/MS analysis.[3] Key objectives include:

  • Removal of Interferences: Biological matrices contain numerous compounds (proteins, lipids, salts) that can interfere with analysis by causing ion suppression or enhancement, leading to inaccurate results.[2]

  • Analyte Concentration: To achieve the required sensitivity, it is often necessary to concentrate the analyte from a larger sample volume.[4]

  • Solvent Compatibility: The final sample extract must be in a solvent that is compatible with the LC-MS mobile phase to ensure good chromatography.

Common biological samples for tyrosine analysis include serum, plasma, and urine. It is essential to handle and store these samples properly, typically at -70°C or -80°C, to prevent degradation.

Experimental Workflow Overview

A typical workflow for sample preparation and analysis involves several key stages, from initial sample handling to final data acquisition.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Pre-treatment (Thaw, Centrifuge) Sample->Pretreatment Spike Spike with Internal Standard (this compound) Pretreatment->Spike Extraction Extraction (PPT, SPE, or LLE) Spike->Extraction Post_Extraction Post-Extraction Processing (Evaporation & Reconstitution) Extraction->Post_Extraction LCMS LC-MS/MS Analysis Post_Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples, particularly plasma and serum. It involves adding a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate proteins, which are then removed by centrifugation.

PPT Workflow Diagram

G start Start sample 1. Take Plasma Sample (e.g., 100 µL) start->sample spike 2. Spike Internal Standard (this compound) sample->spike add_ppt 3. Add Precipitation Reagent (e.g., Acetonitrile or 10% TCA) spike->add_ppt vortex 4. Vortex to Mix add_ppt->vortex centrifuge 5. Centrifuge (e.g., 12,000 xg, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant process 7. Evaporate & Reconstitute in Mobile Phase supernatant->process inject 8. Inject into LC-MS/MS process->inject end End inject->end G start Start condition 1. Condition SPE Cartridge (Methanol, then Water/Buffer) start->condition load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte (this compound) wash->elute process 5. Evaporate & Reconstitute in Mobile Phase elute->process inject 6. Inject into LC-MS/MS process->inject end End inject->end

References

D-Tyrosine-d4 as a Tracer in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways within a biological system.[1] The use of stable isotope tracers is fundamental to these studies, allowing for the precise tracking of atoms through various biochemical reactions.[2][3] D-Tyrosine-d4, a deuterated isotopologue of the D-isomer of tyrosine, presents a valuable and specific tracer for investigating pathways involved in D-amino acid metabolism. In mammals, D-amino acids are not as ubiquitous as their L-counterparts and are metabolized through distinct enzymatic pathways, primarily by D-amino acid oxidase (DAAO).[4] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[5]

This document provides detailed application notes and experimental protocols for the use of this compound as a tracer in metabolic flux analysis experiments. These guidelines are intended for researchers in academia and the pharmaceutical industry who are investigating D-amino acid metabolism, particularly in the context of neurological disorders, renal function, and drug metabolism, where DAAO activity is of significant interest.

Principle and Applications

The central principle behind using this compound as a tracer is to introduce it into a biological system and monitor the appearance of the deuterium label in its downstream metabolites. The primary metabolic fate of D-Tyrosine in mammals is its conversion to p-hydroxyphenylpyruvate-d3 by D-amino acid oxidase (DAAO), with the loss of one deuterium atom from the alpha-carbon. This conversion can be quantified by measuring the isotopic enrichment of the product.

Key Applications:

  • Quantifying D-amino acid oxidase (DAAO) activity in vivo and in vitro: By measuring the rate of conversion of this compound to its metabolites, researchers can directly assess DAAO flux. This is particularly relevant in studies of schizophrenia, amyotrophic lateral sclerosis (ALS), and other neurological conditions where DAAO is implicated.

  • Investigating the metabolism of D-amino acids: Tracing the fate of the deuterium label can help elucidate the downstream pathways of D-tyrosine metabolism beyond the initial DAAO-catalyzed reaction.

  • Drug development: For compounds that target DAAO or other enzymes involved in D-amino acid metabolism, this compound can be used as a pharmacodynamic biomarker to assess target engagement and enzymatic inhibition in preclinical and clinical studies.

  • Toxicology studies: Understanding the flux through D-amino acid metabolic pathways can provide insights into potential toxicities associated with D-amino acid accumulation or the production of reactive oxygen species (e.g., hydrogen peroxide) by DAAO.

Data Presentation

Table 1: Isotopic Enrichment of this compound and its Metabolite in Plasma

Time (minutes)This compound Isotopic Enrichment (%)p-Hydroxyphenylpyruvate-d3 Isotopic Enrichment (%)
00.00 ± 0.000.00 ± 0.00
1545.8 ± 3.25.1 ± 0.8
3085.3 ± 5.112.7 ± 1.5
6092.1 ± 4.825.4 ± 2.1
12094.6 ± 3.948.9 ± 3.7
24095.2 ± 3.575.3 ± 4.2

Data are presented as mean ± standard deviation.

Table 2: Calculated Metabolic Fluxes in Liver Tissue

Metabolic FluxFlux Rate (μmol/kg/hr)
D-Tyrosine uptake50.2 ± 4.5
D-Tyrosine → p-Hydroxyphenylpyruvate (DAAO flux)35.8 ± 3.1
p-Hydroxyphenylpyruvate utilization28.9 ± 2.5

Flux rates are calculated based on isotopic steady-state enrichment data.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo metabolic flux analysis experiments using this compound.

In Vitro Metabolic Flux Analysis in Cell Culture

This protocol is designed for adherent cell lines, such as hepatic (HepG2) or renal (HK-2) cells, which have endogenous DAAO activity.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) without L-tyrosine

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Liquid nitrogen

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Preparation: Prepare the labeling medium by supplementing tyrosine-free DMEM with dialyzed FBS and the desired concentration of this compound (e.g., 100 µM).

  • Labeling Experiment:

    • Once cells reach the desired confluency, aspirate the growth medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add 1 mL of the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to establish a time course of isotopic labeling.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

    • Analyze the samples using a validated LC-MS/MS method to determine the isotopic enrichment of this compound and its downstream metabolites, such as p-hydroxyphenylpyruvate-d3.

In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol outlines a procedure for a primed, continuous infusion of this compound in a rodent model to achieve isotopic steady state.

Materials:

  • This compound (sterile, for injection)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Catheters for infusion and blood sampling

  • Syringe pump

  • Blood collection tubes (e.g., EDTA-coated)

  • Liquid nitrogen

Procedure:

  • Animal Preparation:

    • Acclimate the animals to the experimental conditions.

    • Fast the animals overnight (10-12 hours) with free access to water to achieve a post-absorptive state.

    • Anesthetize the animal and surgically implant catheters in a suitable artery and vein for blood sampling and tracer infusion, respectively. Allow for a recovery period.

  • Tracer Preparation: Prepare a sterile solution of this compound in saline at the desired concentration for the priming dose and continuous infusion.

  • Tracer Administration:

    • Collect a baseline blood sample.

    • Administer a priming bolus dose of this compound to rapidly raise the plasma concentration to the target steady-state level.

    • Immediately begin a continuous intravenous infusion of this compound using a syringe pump at a constant rate for a period of 4-6 hours to maintain isotopic steady state.

  • Sample Collection:

    • Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.

    • Place the blood samples in EDTA-coated tubes and immediately place them on ice.

    • At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, kidney, brain). Flash-freeze the tissues in liquid nitrogen and store at -80°C.

  • Sample Processing:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Deproteinize the plasma and tissue homogenates using a cold solvent such as 80% methanol or perchloric acid.

    • Process the samples as described in the in vitro protocol (steps 5 and 6) for metabolite extraction and LC-MS/MS analysis.

Visualizations

Metabolic Pathway of D-Tyrosine

D_Tyrosine_Metabolism D_Tyr_d4 This compound DAAO D-Amino Acid Oxidase (DAAO) D_Tyr_d4->DAAO PHP_d3 p-Hydroxyphenylpyruvate-d3 HPD 4-Hydroxyphenylpyruvate dioxygenase PHP_d3->HPD HGA Homogentisate TCA TCA Cycle HGA->TCA Further Metabolism DAAO->PHP_d3 + O2 - NH4+, H2O2 HPD->HGA

Caption: Metabolic fate of this compound via D-amino acid oxidase.

Experimental Workflow for In Vivo Flux Analysis

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Fasting Fasting Catheterization Catheterization Fasting->Catheterization Priming_Dose Priming_Dose Catheterization->Priming_Dose Continuous_Infusion Continuous_Infusion Priming_Dose->Continuous_Infusion Blood_Samples Blood_Samples Continuous_Infusion->Blood_Samples Tissue_Harvest Tissue_Harvest Blood_Samples->Tissue_Harvest Metabolite_Extraction Metabolite_Extraction Tissue_Harvest->Metabolite_Extraction LC_MS_MS LC_MS_MS Metabolite_Extraction->LC_MS_MS Flux_Calculation Flux_Calculation LC_MS_MS->Flux_Calculation

Caption: Workflow for in vivo this compound metabolic flux analysis.

Logical Relationship for Data Interpretation

Data_Interpretation Tracer_Input This compound Infusion Enrichment_Measurement Measure Isotopic Enrichment (D-Tyr-d4, PHP-d3) Tracer_Input->Enrichment_Measurement Flux_Modeling Metabolic Flux Modeling Enrichment_Measurement->Flux_Modeling Biological_Insight Biological Insight (e.g., DAAO activity) Flux_Modeling->Biological_Insight

References

Troubleshooting & Optimization

Optimizing LC-MS/MS for D-Tyrosine-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of D-Tyrosine-d4.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative LC-MS/MS analysis?

A1: Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS for several reasons.[1] They are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[1] This allows the SIL internal standard to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[2][3][4]

Q2: What are "matrix effects" and how can they impact my this compound quantification?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly compromise the accuracy and reproducibility of your results. The impact of matrix effects can be assessed qualitatively and quantitatively through methods like post-column infusion and pre/post-extraction spiking.

Q3: My this compound internal standard shows a different retention time than my D-Tyrosine analyte. Is this normal?

A3: While SIL internal standards are designed to co-elute with the analyte, deuterium-labeled compounds can sometimes exhibit slight differences in retention time. This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium atoms and can be influenced by the chromatographic conditions. A small, consistent shift in retention time is often acceptable, but a significant or variable shift could indicate a problem with the chromatographic method and should be investigated.

Q4: Do I need to perform derivatization for the analysis of this compound?

A4: Not necessarily. There are LC-MS/MS methods available that allow for the direct analysis of chiral amino acids without derivatization. These methods often utilize specialized chiral columns to achieve separation of D- and L-enantiomers. However, derivatization can sometimes be used to improve chromatographic retention, peak shape, and sensitivity. The decision to use derivatization will depend on the specific requirements of your assay, such as the complexity of the sample matrix and the desired level of sensitivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound by LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.
Inappropriate Sample Solvent Ensure the sample solvent is compatible with the initial mobile phase composition. Ideally, the sample should be dissolved in the mobile phase.
Secondary Interactions with Column For silica-based columns, interactions with residual silanol groups can cause peak tailing. Consider adding a small amount of a competing amine to the mobile phase or using a column with better end-capping.
Clogged Frit or Tubing Check for high backpressure. If elevated, systematically check and clean or replace frits and tubing.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Review the sample preparation protocol for consistency. Ensure accurate and reproducible pipetting, vortexing, and centrifugation steps.
Variable Matrix Effects Matrix effects can vary between different lots of biological matrix. Evaluate matrix effects across multiple sources. If significant variability is observed, further optimization of the sample cleanup or chromatography is needed. Using a SIL internal standard like this compound is crucial to mitigate this.
Instrument Instability Check for fluctuations in pump pressure, temperature, or spray stability in the ion source. Run system suitability tests with a known standard to assess instrument performance.
Internal Standard Issues Ensure the internal standard is added at a consistent concentration to all samples and standards. Verify the stability of the internal standard in the sample matrix and final extract.
Issue 3: Low Signal Intensity or Loss of Sensitivity
Possible Cause Troubleshooting Step
Ion Suppression This is a common matrix effect. Improve sample cleanup to remove interfering compounds (e.g., phospholipids, salts). Optimize chromatography to separate the analyte from the suppressive region.
Suboptimal MS Parameters Infuse a standard solution of D-Tyrosine to optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).
Dirty Ion Source A contaminated ion source is a frequent cause of sensitivity loss. Clean the ion source components according to the manufacturer's instructions.
Sample Degradation Investigate the stability of D-Tyrosine in the biological matrix and during the sample preparation process. Ensure samples are stored correctly and processed in a timely manner.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the ionization efficiency of amino acids. Experiment with different pH values to find the optimal condition for D-Tyrosine ionization in positive ion mode (typically acidic pH).

Experimental Protocols

Below are representative protocols for sample preparation and LC-MS/MS analysis. These should be optimized for your specific application and instrumentation.

Protocol 1: Protein Precipitation for Plasma/Serum Samples
  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol containing 1% formic acid). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.

  • Evaporation (Optional): Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Chiral LC-MS/MS Method

This is a model method; specific parameters will require optimization.

Parameter Condition
LC System UHPLC system
Column Chiral column (e.g., CROWNPAK CR-I(+) or similar)
Column Temperature 30 - 40 °C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized to separate D- and L-Tyrosine from other matrix components.
Injection Volume 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Representative MRM Transitions for D-Tyrosine and this compound

Note: These are predicted transitions and should be empirically optimized on your mass spectrometer.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
D-Tyrosine182.1136.1Optimized (e.g., 15-25)Quantifier
D-Tyrosine182.191.1Optimized (e.g., 30-40)Qualifier
This compound (IS)186.1140.1Optimized (e.g., 15-25)Quantifier
This compound (IS)186.194.1Optimized (e.g., 30-40)Qualifier

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with this compound IS Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Dry and Reconstitute Supernatant->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chiral Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

troubleshooting_logic cluster_checks Initial Checks cluster_investigation Investigation Path Start Inaccurate or Imprecise Results Check_SST Review System Suitability Test (SST) Start->Check_SST Check_Chromo Examine Chromatograms (Peak Shape, RT) Start->Check_Chromo Check_IS Check Internal Standard Response Start->Check_IS MS_Method Optimize MS Method Check_SST->MS_Method SST Fails Chromatography Optimize Chromatography Check_Chromo->Chromatography Poor Peaks / RT Shift Sample_Prep Investigate Sample Preparation Check_IS->Sample_Prep IS Response Variable Check_IS->MS_Method IS Response Low Sample_Prep->Start Chromatography->Start MS_Method->Start

Caption: Troubleshooting logic for LC-MS/MS method optimization.

References

Improving peak shape and resolution for D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of D-Tyrosine-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound and how can I fix them?

Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of your results.[1][2] These issues often stem from interactions between this compound and the stationary phase, or problems with the chromatographic conditions.

Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[3] This can be caused by several factors, including secondary interactions with the stationary phase and column overload.[4][5]

Potential Cause Recommended Solution
Secondary Silanol Interactions Acidic silanol groups on the silica-based stationary phase can interact with the amine group of this compound. To mitigate this, you can lower the mobile phase pH to suppress the ionization of silanol groups (e.g., pH ≤ 3). Using a modern, high-purity, end-capped column can also significantly reduce these interactions.
Column Overload Injecting too much sample can saturate the column, leading to peak tailing. To check for this, reduce the injection volume or dilute your sample. If tailing improves, overload was likely the issue.
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of this compound and the stationary phase, leading to tailing. For basic compounds like this compound, a lower pH is often beneficial.
Column Degradation Over time, columns can degrade, leading to poor peak shape. This can manifest as voids in the packing material or contamination. If you suspect column degradation, try flushing it with a strong solvent or replacing it with a new one.

Peak Fronting

Peak fronting, where the front half of the peak is broader, is less common than tailing but can also affect your analysis.

Potential Cause Recommended Solution
Column Overload Similar to tailing, injecting too much sample can also cause peak fronting. The solution is to reduce the sample concentration or injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting. Try to dissolve your this compound sample in the mobile phase itself or a weaker solvent.
Column Collapse A sudden physical change in the column packing, often due to extreme pH or temperature, can cause fronting. If you suspect this, the column will likely need to be replaced.
Q2: How can I improve the resolution between this compound and other components in my sample?

Poor resolution, where peaks are not well separated, can make accurate quantification difficult. Several factors can be adjusted to improve the separation.

Parameter Strategy for Improvement
Mobile Phase Composition The ratio of organic solvent to aqueous buffer in your mobile phase is a critical factor. Adjusting this ratio can significantly impact retention and resolution. For chiral separations, which are necessary to separate this compound from L-Tyrosine, the choice of mobile phase is crucial for achieving selectivity.
Flow Rate A slower flow rate generally provides more time for the analyte to interact with the stationary phase, which can lead to better resolution. However, be mindful that this will also increase the run time.
Column Selection For chiral separations like D- and L-Tyrosine, a chiral stationary phase (CSP) is essential. There are various types of CSPs, such as those based on polysaccharides or cyclodextrins, and the best choice will depend on the specific application. Using a longer column or a column with a smaller particle size can also enhance resolution.
Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. While often overlooked, optimizing the column temperature can sometimes provide the needed improvement in separation.

Experimental Protocols

The following are example protocols for troubleshooting peak shape and resolution issues. These should be considered starting points and will likely require optimization for your specific this compound analysis.

Protocol 1: Mobile Phase pH Adjustment for Peak Tailing
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Temperature: 30 °C

    • Detection: UV at 274 nm

  • Troubleshooting Steps:

    • Step 1 (pH 3): Prepare Mobile Phase A with 0.1% trifluoroacetic acid (TFA) in water (approx. pH 2). Run the analysis and observe the peak shape.

    • Step 2 (pH 7): Prepare Mobile Phase A with a 10 mM phosphate buffer at pH 7.0. Run the analysis and compare the peak shape to the acidic conditions.

    • Step 3 (pH Modifier): If tailing persists with basic compounds, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can help block active silanol sites.

Protocol 2: Chiral Separation Optimization for Improved Resolution
  • Initial Conditions:

    • Column: Chiral Stationary Phase (e.g., cellulose-based)

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% TFA

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Temperature: 25 °C

    • Detection: UV at 274 nm

  • Optimization Steps:

    • Step 1 (Vary Organic Modifier Ratio): Adjust the ratio of Hexane to Isopropanol (e.g., 85:15, 95:5) and observe the effect on the resolution between the D- and L-tyrosine peaks.

    • Step 2 (Try Different Alcohols): Replace Isopropanol with Ethanol or Methanol in the mobile phase. The type of alcohol can influence the chiral recognition.

    • Step 3 (Alternative Mobile Phase System): If normal phase chromatography is not providing adequate resolution, consider a polar organic or reversed-phase method if compatible with your chiral column.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for addressing common chromatographic issues.

PeakTailingWorkflow start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload overload_yes Peak Shape Improves check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No solution1 Problem: Column Overload overload_yes->solution1 adjust_ph Adjust Mobile Phase pH (e.g., lower pH) overload_no->adjust_ph ph_yes Peak Shape Improves adjust_ph->ph_yes Yes ph_no No Improvement adjust_ph->ph_no No solution2 Problem: Secondary Interactions or Inappropriate pH ph_yes->solution2 change_column Use High-Purity, End-capped Column ph_no->change_column column_yes Peak Shape Improves change_column->column_yes Yes column_no Consider Other Issues (e.g., extra-column effects) change_column->column_no No solution3 Problem: Poor Column Performance column_yes->solution3

Caption: Troubleshooting workflow for peak tailing.

ResolutionWorkflow start Poor Resolution optimize_mobile_phase Optimize Mobile Phase (Organic %) start->optimize_mobile_phase mp_yes Resolution Improves optimize_mobile_phase->mp_yes Yes mp_no No/Insufficient Improvement optimize_mobile_phase->mp_no No solution1 Achieved Separation mp_yes->solution1 adjust_flow_rate Decrease Flow Rate mp_no->adjust_flow_rate fr_yes Resolution Improves adjust_flow_rate->fr_yes Yes fr_no No/Insufficient Improvement adjust_flow_rate->fr_no No fr_yes->solution1 change_column Select Appropriate Chiral Column/ Increase Length fr_no->change_column column_yes Resolution Improves change_column->column_yes Yes column_no Consider Temperature Optimization change_column->column_no No column_yes->solution1

References

D-Tyrosine-d4 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Tyrosine-d4 in various experimental contexts. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept at -20°C in a dark, dry environment.[1] Proper desiccated storage is crucial to prevent degradation from moisture. Under these conditions, the compound is expected to be stable for up to 24 months.[1]

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For aqueous stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent microbial contamination, it is advisable to filter-sterilize aqueous solutions.[2]

Q3: In which common solvents is this compound soluble?

A3: this compound is soluble in water and aqueous bases.[1] Its solubility in organic solvents is generally lower. For instance, L-Tyrosine has been shown to be more soluble in DMSO and water than in methanol, ethanol, or n-propanol.

Q4: What are the potential degradation pathways for this compound?

A4: Like its non-deuterated counterpart, this compound is susceptible to degradation through oxidation and photolysis. The primary degradation pathways likely involve the formation of dityrosine and other oxidation products, particularly when exposed to UV light, high temperatures, or oxidizing agents. Deuteration of the phenyl ring is known to enhance photostability, but it may not significantly affect stability against acid- or base-catalyzed degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. Degradation of stock solution: The solution may have been stored for too long or at an inappropriate temperature.2. Repeated freeze-thaw cycles: This can lead to degradation of the compound.3. Exposure to light: Photodegradation can occur, especially in transparent vials.1. Prepare fresh stock solutions. Adhere to recommended storage conditions (-80°C for up to 6 months, -20°C for up to 1 month).2. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles.3. Store solutions in amber vials or protect them from light.
Appearance of unexpected peaks in chromatograms 1. Formation of degradation products: The compound may be degrading under the experimental conditions.2. Contamination: The solvent or other reagents may be contaminated.1. Perform a forced degradation study to identify potential degradation products.2. Analyze a solvent blank to rule out contamination. Ensure high-purity solvents and reagents are used.
Poor solubility when preparing solutions 1. Incorrect solvent: this compound has limited solubility in many organic solvents.2. Low temperature: Solubility can decrease at lower temperatures.1. Use an appropriate solvent, such as water or a slightly basic aqueous solution.2. Gentle warming and sonication may aid in dissolution.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 274 nm

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

      • 30-35 min: 5% B

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with mobile phase A.

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Procedure:

  • Prepare this compound solutions (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples using the developed stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Conditions
Solid-20°CUp to 24 monthsDark, dry (desiccated)
Solution-80°CUp to 6 monthsIn a suitable solvent (e.g., water)
Solution-20°CUp to 1 monthIn a suitable solvent (e.g., water)

Table 2: Example Results from a Forced Degradation Study of this compound

Stress Condition Observation Potential Degradation Products
Acid Hydrolysis (1N HCl, 80°C)Minor degradationMinimal change in purity
Base Hydrolysis (1N NaOH, 80°C)Moderate degradationSeveral small degradation peaks observed
Oxidation (3% H₂O₂, RT)Significant degradationFormation of a major degradation peak, likely dityrosine
Thermal (105°C, solid)Minimal degradationSlight decrease in purity
Photolytic (UV light)Moderate degradationFormation of several degradation products

Note: This table presents hypothetical data based on the expected behavior of tyrosine compounds. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart start Inconsistent Analytical Results check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No check_storage Was the solution stored correctly? check_solution->check_storage Yes end Problem Resolved prepare_fresh->end aliquot Aliquot new stock solutions to avoid freeze-thaw cycles check_storage->aliquot No check_light Was the solution protected from light? check_storage->check_light Yes aliquot->end use_amber_vials Use amber vials for storage check_light->use_amber_vials No check_light->end Yes use_amber_vials->end

Caption: Troubleshooting inconsistent analytical results for this compound.

References

Minimizing back exchange of deuterium in D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the back exchange of deuterium in D-Tyrosine-d4 during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back exchange and why is it a concern for this compound?

A1: Deuterium back exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix (e.g., water, methanol)[1]. This is a concern because it can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays or altered signals in NMR spectroscopy. For this compound, where the deuterium atoms are on the aromatic ring, the stability is generally high. However, under certain conditions, back exchange can still occur, impacting data quality.

Q2: Where are the deuterium atoms located on commercially available this compound, and how does this affect their stability?

A2: Commercially available this compound is typically deuterated on the aromatic (phenyl) ring. This is advantageous because carbon-bound deuterium atoms on an aromatic ring are significantly more stable and less prone to exchange compared to deuterium on heteroatoms (like -OH or -NH2) or on the aliphatic side chain[2]. The stability of the aromatic C-D bond is due to the high energy required to break it. However, prolonged exposure to harsh conditions, such as high pH or temperature, can still lead to some degree of back exchange.

Q3: What are the primary factors that promote the back exchange of deuterium in this compound?

A3: The main factors that can induce back exchange are:

  • pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium on aromatic rings. The rate of exchange is generally lowest at a neutral or slightly acidic pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including back exchange. Therefore, storing and handling samples at low temperatures is crucial.

  • Solvent: Protic solvents, which have hydrogen atoms attached to an electronegative atom (like water, methanol, and ethanol), can readily donate protons and facilitate back exchange. Aprotic solvents (like acetonitrile and DMSO) are preferred for long-term storage.

  • Time: The longer the this compound is exposed to conditions that promote exchange, the greater the extent of back exchange will be.

Q4: Can I use this compound in aqueous buffers for my experiments?

A4: Yes, but with precautions. For short-term experiments, using this compound in aqueous buffers is generally acceptable, especially if the pH is near neutral and the temperature is kept low. For longer incubation times or when high accuracy is paramount, it is advisable to prepare stock solutions in aprotic solvents and minimize the time the compound spends in aqueous media. If aqueous buffers are necessary, preparing them in D₂O can help to mitigate back exchange by reducing the availability of protons.

Troubleshooting Guides

Issue 1: I am observing a decrease in the isotopic purity of my this compound stock solution over time.

Possible Cause Recommended Solution
Improper Solvent Your stock solution may be prepared in a protic solvent (e.g., water, methanol). For long-term storage, prepare stock solutions in a high-quality aprotic solvent such as acetonitrile or DMSO.
Inappropriate Storage Temperature Storage at room temperature or 4°C can accelerate back exchange. Store stock solutions at -20°C or -80°C to minimize this effect.
pH of the Solution If the solvent has a high or low pH, it can catalyze back exchange. Ensure the solvent is neutral.
Repeated Freeze-Thaw Cycles This can introduce moisture from condensation into the stock solution. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Issue 2: My quantitative LC-MS results show variability and a higher-than-expected response for the unlabeled tyrosine when using this compound as an internal standard.

Possible Cause Recommended Solution
Back Exchange During Sample Preparation Prolonged exposure to aqueous buffers or high temperatures during sample preparation can cause back exchange. Minimize incubation times and keep samples on ice or in a cooled autosampler.
In-source Back Exchange Back exchange can sometimes occur in the electrospray ionization (ESI) source of the mass spectrometer. Optimize ESI source parameters such as gas temperature and flow rates to minimize this.
Co-eluting Matrix Components Matrix components can sometimes catalyze back exchange. Improve chromatographic separation to isolate this compound from such interferences.

Data Presentation

Table 1: Representative Data on the Back Exchange of Aromatic Deuterium in a Phenyl-d4 Labeled Amino Acid

The following table provides representative data on the percentage of back exchange observed for a deuterated aromatic amino acid (similar to this compound) under various conditions. These are illustrative values to demonstrate the effects of pH, temperature, and time.

SolventpHTemperature (°C)Incubation Time (hours)Representative Back Exchange (%)
Water3424~1-2%
Water7424<1%
Water10424~2-4%
Water725 (Room Temp)24~3-5%
Water75024~10-15%
MethanolNeutral25 (Room Temp)24~2-4%
AcetonitrileNeutral25 (Room Temp)24<0.5%

Disclaimer: The data in this table are representative and intended for illustrative purposes. Actual back exchange rates for this compound may vary based on specific experimental conditions and the purity of solvents.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).

  • Weighing: Accurately weigh the desired amount of this compound in a controlled environment to minimize exposure to atmospheric moisture.

  • Dissolution: Dissolve the weighed this compound in the chosen aprotic solvent to the desired concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into small, single-use amber glass vials.

  • Inert Gas Purge: If possible, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing to displace any moisture-containing air.

  • Storage: Store the aliquoted vials at -20°C or -80°C for long-term stability.

Protocol 2: Minimizing Back Exchange During a Typical LC-MS Workflow

  • Working Solution Preparation: On the day of analysis, thaw a single aliquot of the this compound stock solution. Dilute it to the final working concentration using a solvent that is compatible with your initial mobile phase, preferably one with a high organic content.

  • Sample Spiking: Add the internal standard working solution to your samples as late as possible in the sample preparation workflow to minimize its contact time with the aqueous sample matrix.

  • Temperature Control: Keep all samples, standards, and quality controls in a cooled autosampler (e.g., 4°C) throughout the analytical run.

  • Optimized Chromatography: Develop an LC method with a runtime that is as short as possible while still achieving the necessary separation. Minimize the time the analyte spends on the column in a highly aqueous mobile phase.

  • MS Source Conditions: Optimize the ESI source parameters, such as nebulizer gas flow, drying gas flow, and gas temperature, to ensure efficient desolvation without providing excessive energy that could promote in-source back exchange.

Visualizations

Back_Exchange_Mechanism DTyr This compound (Aromatic Ring Deuterated) Intermediate Protonated Intermediate DTyr->Intermediate Protonation by Solvent ProticSolvent Protic Solvent (e.g., H₂O, MeOH) ProticSolvent->Intermediate Intermediate->DTyr Loss of Proton (Reversible) HTyr Partially Exchanged D-Tyrosine Intermediate->HTyr Loss of Deuteron

Mechanism of Deuterium Back Exchange.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Isotopic Purity CheckStorage Review Storage Conditions: - Solvent (Aprotic?) - Temperature (≤ -20°C?) - Aliquoted? Start->CheckStorage CheckPrep Examine Sample Preparation: - Time in Aqueous Buffer? - Temperature Control? - pH of Solutions? Start->CheckPrep CheckLCMS Investigate LC-MS Method: - Run Time Optimized? - Autosampler Cooled? - Source Conditions Gentle? Start->CheckLCMS SolutionStorage Implement Corrective Actions: - Use Aprotic Solvents - Store at -80°C - Aliquot Stocks CheckStorage->SolutionStorage SolutionPrep Optimize Protocol: - Minimize Aqueous Exposure - Keep Samples Cold - Adjust pH to Neutral CheckPrep->SolutionPrep SolutionLCMS Refine Method: - Shorten Gradient Time - Use Cooled Autosampler - Lower Source Temperature CheckLCMS->SolutionLCMS End Problem Resolved SolutionStorage->End SolutionPrep->End SolutionLCMS->End

Troubleshooting Back Exchange Issues.

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis Stock Stock Solution Preparation - Use Aprotic Solvent (ACN/DMSO) - Aliquot into single-use vials - Store at -80°C Working Working Standard Preparation - Dilute fresh on day of use - Use mobile phase compatible solvent Stock->Working Spike Spiking - Add IS as late as possible in the workflow Working->Spike Incubate Incubation/Reaction - Minimize time - Keep on ice/cooled block Spike->Incubate LC LC Separation - Use cooled autosampler (4°C) - Employ short chromatographic run Incubate->LC MS MS Detection - Optimize source parameters (gentle conditions) LC->MS

Workflow for Minimizing Back Exchange.

References

Technical Support Center: Navigating the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in analytical testing, particularly in the context of liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Isotopic Exchange (H/D Exchange)

Q1: My internal standard signal is decreasing over time, while the analyte signal is unexpectedly increasing. What could be the cause?

A1: This phenomenon is a strong indicator of isotopic exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1] This leads to a decrease in the deuterated internal standard's signal and a corresponding artificial increase in the unlabeled analyte's signal, ultimately compromising the accuracy of your results.[2]

Troubleshooting Steps:

  • Evaluate Labeling Position: Review the Certificate of Analysis (CoA) for your deuterated internal standard to identify the location of the deuterium labels. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[1][3] When possible, select standards with deuterium labels on stable, non-exchangeable positions.[3]

  • Assess Solvent and pH Effects: The rate of isotopic exchange is highly dependent on pH and solvent composition. Both acidic and basic conditions can catalyze the exchange. It is advisable to maintain a neutral pH for your samples and mobile phases whenever feasible and to avoid storing deuterated compounds in acidic or basic solutions.

  • Control Temperature: Elevated temperatures can accelerate the rate of isotopic exchange. Store your deuterated internal standard solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.

  • Consider Alternative Standards: If isotopic exchange proves to be a persistent issue, consider using a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N, as these are not susceptible to exchange.

Experimental Protocol: Assessing Internal Standard Stability

This protocol is designed to determine if your deuterated internal standard is undergoing isotopic exchange under your specific experimental conditions.

  • Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and mobile phase over a time course.

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Matrix Stability): Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine).

      • Set B (Solvent Stability): Spike the deuterated internal standard into your final sample diluent/reconstitution solvent.

    • Divide each set into multiple aliquots.

    • Analyze one aliquot from each set immediately (T=0).

    • Incubate the remaining aliquots at the temperatures they would experience during a typical sample run (e.g., autosampler temperature, room temperature).

    • Analyze aliquots at various time points (e.g., 1, 4, 8, 24 hours).

    • Monitor the signal intensities of both the deuterated internal standard and the corresponding unlabeled analyte.

  • Expected Outcome: A time-dependent decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal indicates isotopic exchange.

Chromatographic Isotope Effect

Q2: I am observing a chromatographic shift, with my deuterated internal standard eluting slightly earlier than the analyte. Why is this happening and how can I fix it?

A2: This is a known phenomenon referred to as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity. If the separation is significant, it can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification.

Troubleshooting Steps:

  • Modify the Chromatographic Gradient: Employing a shallower gradient can increase the peak widths of both the analyte and the internal standard, which can promote better co-elution.

  • Adjust the Mobile Phase Composition: Minor adjustments to the organic modifier or the aqueous component of the mobile phase can alter the selectivity of the separation and potentially reduce the retention time difference.

  • Column Selection: In some cases, switching to a different column chemistry may be necessary to achieve co-elution.

Isotopic Purity and Crosstalk

Q3: My blank samples, spiked only with the deuterated internal standard, are showing a signal for the unlabeled analyte. What is the cause?

A3: This issue can stem from two primary sources: the presence of the unlabeled analyte as an impurity in the deuterated internal standard material, or isotopic crosstalk from the analyte to the internal standard channel. Low isotopic purity, meaning a significant presence of unlabeled analyte in your standard, can lead to an overestimation of the analyte concentration in your samples.

Troubleshooting Steps:

  • Assess the Purity of the Internal Standard:

    • Experiment: Prepare a high-concentration solution of the deuterated internal standard alone and inject it into the LC-MS/MS system.

    • Analysis: Monitor the mass transition of the unlabeled analyte.

    • Expected Outcome: A detectable signal at the analyte's mass transition confirms the presence of the unlabeled analyte as an impurity in your internal standard.

  • Evaluate Isotopic Crosstalk:

    • Experiment: Prepare a series of calibration standards with increasing concentrations of the unlabeled analyte, but without the deuterated internal standard.

    • Analysis: Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard.

    • Expected Outcome: If the signal in the internal standard's mass transition channel increases proportionally with the analyte concentration, this confirms isotopic crosstalk. This is more common when using internal standards with a low degree of deuteration (e.g., D2), where the M+2 isotope of the analyte can interfere.

Data Presentation: Impact of Isotopic Purity on Analyte Quantification

The following table illustrates the potential impact of low isotopic purity of a deuterated internal standard on the calculated concentration of an analyte.

True Analyte Concentration (ng/mL)IS Purity (% Unlabeled Analyte)Contribution from IS (ng/mL)Measured Analyte Concentration (ng/mL)% Error
1.00.1%0.11.1+10.0%
1.00.5%0.51.5+50.0%
10.00.1%0.110.1+1.0%
10.00.5%0.510.5+5.0%
100.00.1%0.1100.1+0.1%
100.00.5%0.5100.5+0.5%

This is an illustrative table. The actual impact will depend on the concentration of the internal standard used.

Experimental Protocol: Determining Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the isotopic purity of a deuterated internal standard.

  • Methodology:

    • Prepare a solution of the deuterated internal standard.

    • Infuse the solution directly into a high-resolution mass spectrometer.

    • Acquire a high-resolution mass spectrum in the appropriate mass range.

    • Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc., where M is the mass of the unlabeled analyte).

    • Calculate the percentage of each isotopic species to determine the isotopic purity.

Experimental Protocol: Assessing Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To estimate the degree of deuteration of an internal standard.

  • Methodology:

    • Dissolve the deuterated internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • The absence or significant reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.

Visualizations

TroubleshootingWorkflow start Inaccurate Quantification (High %CV or Bias) check_purity Check IS Purity (Inject IS alone) start->check_purity unlabeled_present Unlabeled Analyte Present? check_purity->unlabeled_present check_exchange Check for Isotopic Exchange (Stability Study) unlabeled_present->check_exchange No solution_purity Solution: - Source new, higher purity IS - Adjust calculations if minor unlabeled_present->solution_purity Yes exchange_occurring Exchange Occurring? check_exchange->exchange_occurring check_chromatography Check Chromatography (Co-elution) exchange_occurring->check_chromatography No solution_exchange Solution: - Optimize pH and Temperature - Use ¹³C or ¹⁵N labeled IS exchange_occurring->solution_exchange Yes coelution_issue Co-elution Issue? check_chromatography->coelution_issue solution_chromatography Solution: - Modify gradient - Adjust mobile phase coelution_issue->solution_chromatography Yes IsotopicPurityCheck start Start: Suspected Low Isotopic Purity hrms HRMS Analysis (Direct Infusion) start->hrms nmr ¹H NMR Analysis start->nmr evaluate_hrms Evaluate Isotopic Profile (Relative Intensities) hrms->evaluate_hrms evaluate_nmr Evaluate Proton Signals (Signal Reduction) nmr->evaluate_nmr pure Purity Acceptable evaluate_hrms->pure Meets Spec impure Purity Unacceptable (Source New Standard) evaluate_hrms->impure Fails Spec evaluate_nmr->pure Meets Spec evaluate_nmr->impure Fails Spec

References

Technical Support Center: D-Tyrosine-d4 & Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in mass spectrometry using D-Tyrosine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my analysis when quantifying L-Tyrosine?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, L-Tyrosine, due to the presence of co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative results.[4][5] The "matrix" encompasses all components in your sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.

Q2: How does this compound, a stable isotope-labeled internal standard, help in correcting for matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. The "gold standard" for correcting matrix effects is the use of a SIL internal standard that is chemically and physically almost identical to the analyte. The assumption is that this compound will co-elute with the native L-Tyrosine and experience the same degree of ion suppression or enhancement. By adding a known amount of this compound to your samples, standards, and quality controls before sample preparation, you can use the ratio of the analyte peak area to the internal standard peak area for quantification. This ratio should remain constant even if the absolute signal intensity fluctuates due to matrix effects, thus providing more accurate and reliable results.

Q3: Can I still get inaccurate results due to matrix effects even when using this compound?

A3: Yes, it is possible. While this compound is highly effective, it may not perfectly correct for matrix effects in all scenarios. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated internal standard (this compound) and the native analyte (L-Tyrosine). If this separation occurs in a region of the chromatogram with a steep gradient of ion suppression, the analyte and the internal standard will experience different degrees of matrix effects, leading to inaccurate quantification. It is crucial to verify that the chromatographic peaks for L-Tyrosine and this compound are as close to co-eluting as possible.

Q4: What are the primary strategies to minimize matrix effects in my LC-MS/MS method?

A4: The most effective strategies to reduce matrix effects can be categorized into three main areas:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Optimizing your LC method to achieve good separation between your analyte and co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, and choice of column chemistry.

  • Sample Dilution: If the sensitivity of your assay allows, simply diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.

Troubleshooting Guide

Issue 1: I am observing high variability and poor accuracy in my quality control samples, despite using this compound.

  • Possible Cause: Differential matrix effects on L-Tyrosine and this compound due to a slight retention time shift.

  • Troubleshooting Steps:

    • Overlay Chromatograms: Carefully examine the chromatograms of L-Tyrosine and this compound. A slight shift in retention time might be present.

    • Assess Matrix Effects Qualitatively: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Optimize Chromatography: Adjust your LC gradient to ensure L-Tyrosine and this compound elute in a region with minimal matrix effects. A shallower gradient around the elution time of your analyte can sometimes merge the two peaks.

Issue 2: The signal intensity for both L-Tyrosine and this compound is significantly lower in my samples compared to my standards prepared in solvent.

  • Possible Cause: Severe ion suppression is occurring, affecting both the analyte and the internal standard. While the ratio may still be correct, low signal intensity can impact the limit of quantitation (LOQ) and overall method sensitivity.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Evaluate your sample preparation method. If you are using protein precipitation, consider switching to a more selective technique like SPE or LLE to better remove phospholipids and other interfering components.

    • Dilute the Sample: Test different dilution factors for your sample extract. A simple dilution can often reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

    • Check for Source Contamination: Phospholipids are known to build up in the MS source and can cause ion suppression. Ensure regular cleaning and maintenance of your mass spectrometer's ion source.

Issue 3: How can I systematically quantify the extent of the matrix effect in my assay?

  • Solution: You can perform a quantitative assessment of the matrix effect using a post-extraction spike experiment. This will allow you to calculate the matrix factor (MF).

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of matrix effects by comparing the response of an analyte in a clean solvent to its response in a blank matrix extract.

  • Prepare Blank Matrix Extract: Extract at least five different lots of your blank matrix (e.g., human plasma) using your validated sample preparation method.

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Solvent): Prepare a standard solution of L-Tyrosine in a clean solvent (e.g., mobile phase at the initial composition) at a known concentration (e.g., a mid-range QC level).

    • Set B (Analyte in Matrix Extract): Spike the blank matrix extracts from each of the five lots with the L-Tyrosine standard to achieve the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean peak area for Set A and the mean peak area for Set B for each matrix lot.

    • Calculate the Matrix Factor (MF) for each lot using the following equation:

      • MF = (Mean Peak Area in Matrix Extract) / (Mean Peak Area in Solvent)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

    • The Internal Standard (IS) normalized MF can be calculated to assess the effectiveness of this compound in correcting for the matrix effect:

      • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Matrix) / (Peak Area Ratio of Analyte/IS in Solvent)

Data Presentation

Table 1: Example Matrix Factor (MF) and IS-Normalized MF Data

Matrix LotAnalyte Peak Area (Set B)IS Peak Area (in Matrix)Analyte/IS Ratio (in Matrix)Matrix Factor (MF)IS-Normalized MF
Solvent (Set A) 2,500,0002,600,0000.961.001.00
Lot 1 1,250,0001,350,0000.930.500.97
Lot 2 1,100,0001,200,0000.920.440.96
Lot 3 1,400,0001,500,0000.930.560.97
Lot 4 950,0001,050,0000.900.380.94
Lot 5 1,300,0001,400,0000.930.520.97

In this example, while there is significant ion suppression (MF ranging from 0.38 to 0.56), the IS-normalized MF is close to 1, indicating that this compound is effectively compensating for the matrix effect.

Visualizations

MatrixEffectCorrection cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte_NoIS Analyte Signal Source_NoIS Ion Source Analyte_NoIS->Source_NoIS Matrix_NoIS Matrix Components (e.g., Phospholipids) Matrix_NoIS->Source_NoIS Ion Suppression MS_NoIS Mass Spectrometer Source_NoIS->MS_NoIS Result_NoIS Inaccurate Result (Suppressed Signal) MS_NoIS->Result_NoIS Analyte_IS Analyte Signal (L-Tyrosine) Source_IS Ion Source Analyte_IS->Source_IS IS Internal Standard Signal (this compound) IS->Source_IS Matrix_IS Matrix Components Matrix_IS->Source_IS Ion Suppression (Affects Both) MS_IS Mass Spectrometer Source_IS->MS_IS Ratio Calculate Ratio (Analyte/IS) MS_IS->Ratio Result_IS Accurate Result Ratio->Result_IS

Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.

TroubleshootingWorkflow Start Poor Accuracy or High Variability Observed CheckCoelution Overlay Analyte and IS Chromatograms Start->CheckCoelution Coeluting Co-eluting? CheckCoelution->Coeluting Yes OptimizeLC Optimize LC Method (e.g., Gradient, Column) CheckCoelution->OptimizeLC No AssessME Quantify Matrix Effect (Post-Extraction Spike) Coeluting->AssessME OptimizeLC->CheckCoelution HighME Matrix Effect > 20%? AssessME->HighME ImproveCleanup Improve Sample Prep (e.g., SPE, LLE) HighME->ImproveCleanup Yes Acceptable Method Performance Acceptable HighME->Acceptable No DiluteSample Dilute Sample Extract ImproveCleanup->DiluteSample Revalidate Re-evaluate Method DiluteSample->Revalidate Revalidate->AssessME

Caption: A logical workflow for troubleshooting matrix effects with this compound.

References

Technical Support Center: D-Tyrosine-d4 Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete and reliable derivatization of D-Tyrosine-d4 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Like other amino acids, this compound is a polar and non-volatile molecule.[1] Direct injection into a GC system would lead to thermal decomposition in the hot injector and poor chromatographic performance.[1] Derivatization is a chemical process that converts the polar functional groups (carboxyl, amino, and hydroxyl groups) into less polar and more volatile derivatives, making the analyte suitable for GC analysis. This process improves volatility, thermal stability, and chromatographic peak shape.

Q2: What are the most common derivatization methods for amino acids like this compound?

A2: The two most common methods are silylation and alkylation.

  • Silylation: This is a widely used technique that replaces active hydrogens on polar functional groups with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA derivatives (TBDMS) are generally more stable and less sensitive to moisture compared to TMS derivatives.

  • Alkylation: This method involves the use of alkylating agents, such as methyl chloroformate (MCF), to derivatize both the amino and carboxylic acid groups. Alkylation with chloroformates is known to produce stable derivatives.

Q3: My this compound derivative is unstable. How can I improve its stability?

A3: Derivative stability is a critical factor for reproducible results. Here are some strategies to improve stability:

  • Choose a More Stable Derivative: TBDMS derivatives formed using MTBSTFA are known to be more hydrolytically stable than TMS derivatives from MSTFA or BSTFA.

  • Strict Anhydrous Conditions: Moisture is a primary cause of derivative degradation, especially for silylated compounds. Ensure all glassware is thoroughly dried, use high-purity anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Proper Storage: If samples cannot be analyzed immediately, store them at low temperatures. For TMS derivatives, storage at 4°C can provide stability for up to 12 hours, while storage at -20°C can extend stability to 72 hours.

  • Limit Exposure: Analyze samples as soon as possible after derivatization. Multiple injections from the same vial can introduce moisture and lead to degradation.

Q4: I am seeing multiple peaks for my this compound standard. What could be the cause?

A4: The appearance of multiple peaks for a single analyte can be due to incomplete derivatization or the formation of different derivative species. For tyrosine, which has three active sites (carboxyl, amino, and hydroxyl groups), it's possible to have partially derivatized products if the reaction is not complete. To address this:

  • Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for complete derivatization. For MTBSTFA, heating at 70-100°C for 30-240 minutes is common. Increasing the reaction time can sometimes promote the formation of the fully derivatized product.

  • Use a Catalyst: For sterically hindered groups, adding a catalyst like trimethylchlorosilane (TMCS) to silylating reagents can improve derivatization efficiency.

  • Two-Step Derivatization: For complex samples, a two-step approach, such as methoximation followed by silylation, can help. Methoximation protects carbonyl groups and reduces the number of possible isomers, leading to cleaner chromatograms.

Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of derivatized this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for this compound 1. Incomplete Derivatization: Reaction conditions (time, temperature, reagent ratio) are insufficient. 2. Derivative Degradation: Exposure to moisture or instability over time. 3. Adsorption in the GC System: Active sites in the inlet liner or on the column can adsorb the analyte. 4. Incorrect Sample Preparation: Sample was not completely dry before adding derivatization reagent.1. Optimize Derivatization: Increase reaction temperature or time. Ensure a sufficient excess of the derivatizing reagent. 2. Ensure Anhydrous Conditions: Use dry glassware and high-purity anhydrous solvents. Analyze samples promptly after derivatization or store them at -20°C. 3. System Maintenance: Use a deactivated inlet liner. Perform column conditioning or trim the first few centimeters of the column. 4. Complete Drying: Ensure the sample is completely free of water and HCl before adding the derivatization reagent. Lyophilization or drying under a stream of inert gas are effective methods.
Peak Tailing 1. Active Sites in the GC System: Exposed silanol groups in the inlet liner, on the column, or in the packing material can interact with the analyte. 2. Incomplete Derivatization: The presence of underivatized polar groups on the tyrosine molecule leads to poor peak shape. 3. Column Overload: Injecting too much sample can saturate the column.1. Use Deactivated Consumables: Employ deactivated inlet liners and high-quality GC columns. 2. Verify Derivatization Completion: Re-optimize the derivatization protocol to ensure all active sites are derivatized. 3. Reduce Injection Volume: Dilute the sample or reduce the injection volume.
Ghost Peaks or Contamination in Blanks 1. Contaminated Reagents or Solvents: Impurities in the derivatization reagent or solvents. 2. Septum Bleed: Particles from the injector septum entering the system. 3. Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or on the column. 4. Reagent Artifacts: The derivatization reagent itself or its byproducts can produce peaks.1. Use High-Purity Reagents: Use fresh, high-purity, sealed reagents and solvents. 2. Proper Septum Maintenance: Use high-quality septa and replace them regularly. 3. Injector Maintenance: Clean the injector and bake out the column between runs. 4. Run Reagent Blanks: Inject a blank containing only the solvent and derivatization reagent to identify reagent-related peaks.
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent Derivatization: Variations in reaction time, temperature, or reagent volumes between samples. 2. Derivative Instability: Degradation of the derivative between derivatization and injection. 3. Injector Variability: Inconsistent injection volumes from the autosampler.1. Standardize Protocol: Strictly adhere to a validated derivatization protocol for all samples and standards. 2. Control Time and Temperature: Ensure all samples are derivatized for the same amount of time and at the same temperature. Analyze samples in a consistent time window after derivatization. 3. Check Autosampler Performance: Perform regular maintenance on the autosampler and syringe.

Experimental Protocols

Protocol 1: One-Step TBDMS Derivatization using MTBSTFA

This protocol is adapted for the derivatization of amino acids, including this compound, to their tert-butyldimethylsilyl (TBDMS) derivatives.

Materials:

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous Acetonitrile (ACN) or Pyridine

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If in an acidic solution (e.g., 0.1 M HCl), evaporate the solvent to dryness under a gentle stream of nitrogen or by lyophilization. It is crucial to remove all moisture and acid.

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

  • Reaction: Tightly cap the vial and vortex briefly to dissolve the residue.

  • Incubation: Place the vial in a heating block or oven set to 70-100°C for 30-120 minutes. The optimal time and temperature may need to be determined empirically. A common starting point is 70°C for 30 minutes.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Two-Step Methoximation and TMS Derivatization using MSTFA

This protocol is commonly used in metabolomics and is effective for reducing the number of derivative isomers.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials

  • Heating block or incubator

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry as described in Protocol 1.

  • Methoximation: Add 50 µL of the MOX solution to the dried sample. Vortex until the residue is dissolved. Incubate at 30-37°C for 90 minutes with shaking.

  • Silylation: Add 90 µL of MSTFA to the vial. Vortex briefly.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with shaking.

  • Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the analytical results. The following table summarizes a comparison of key parameters for two common derivatization methods.

Table 1: Comparison of Derivatization Methods for Amino Acid Analysis

ParameterSilylation (MTBSTFA)Alkylation (ECF/MCF)
Reaction One-step reaction with carboxyl, hydroxyl, and amino groups.Simultaneous derivatization of amino and carboxylic acid groups.
Derivative Stability TBDMS derivatives are more stable than TMS, but can be sensitive to moisture.Generally stable derivatives.
Reaction Conditions Typically requires heating (e.g., 70-100°C).Can often be performed at room temperature, though the reaction can be exothermic.
Byproducts Volatile and generally do not interfere with chromatography.Byproducts are typically removed during a liquid-liquid extraction step.
Moisture Sensitivity High. Strict anhydrous conditions are required for good yield.Less sensitive to trace amounts of water compared to silylation.
Suitability for Tyrosine Effective for derivatizing all three active sites on tyrosine.Effective for derivatizing the amino and carboxyl groups.

Visualizations

Derivatization_Workflow General Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start with this compound Sample (in solution or as solid) dry Evaporate to Complete Dryness (e.g., N2 stream or lyophilization) start->dry add_reagents Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) dry->add_reagents vortex Vortex to Dissolve add_reagents->vortex heat Heat at Optimal Temperature (e.g., 70-100°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: A generalized workflow for the derivatization of this compound prior to GC-MS analysis.

Troubleshooting_Tree Troubleshooting Incomplete Derivatization problem Symptom: Low Peak Area or Multiple Peaks cause1 Was the sample completely dry? problem->cause1 cause2 Are reaction conditions optimal? cause1->cause2 Yes solution1 Action: Re-dry sample ensuring no residual water or acid. cause1->solution1 No cause3 Is the reagent fresh and active? cause2->cause3 Yes solution2 Action: Increase reaction time and/or temperature. cause2->solution2 No solution3 Action: Use a fresh, unopened vial of derivatization reagent. cause3->solution3 No

Caption: A decision tree for troubleshooting incomplete derivatization of this compound.

References

Validation & Comparative

The Gold Standard for Tyrosine Bioanalysis: A Comparative Guide to D-Tyrosine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of tyrosine, the selection of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides a comprehensive validation of D-Tyrosine-d4 as a robust internal standard, comparing its expected performance with other alternatives and offering detailed experimental protocols for its implementation.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3][4][5] Among SILs, deuterium-labeled compounds like this compound are a frequent and cost-effective choice.

Comparative Performance of Internal Standards for Tyrosine Analysis

While direct head-to-head comparative studies for this compound against all other potential internal standards for tyrosine are not extensively published, its performance can be confidently inferred from established principles of bioanalytical method validation and data from analogous compounds. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency, thus ensuring that any analytical variability affects both the analyte and the internal standard to the same extent.

Here, we present a table summarizing the expected performance of this compound compared to a structural analog internal standard. The data is representative of typical performance characteristics observed in bioanalytical assays.

Parameter This compound (SIL-IS) Structural Analog IS (e.g., α-Methyl-Tyrosine) Rationale for Performance
Co-elution with Tyrosine Nearly identical retention timeDifferent retention timeThis compound's structure is virtually identical to tyrosine, leading to the same chromatographic behavior. Structural differences in an analog will cause it to elute at a different time.
Ionization Suppression/Enhancement Compensation ExcellentPartial to PoorAs this compound co-elutes with tyrosine, it experiences the same matrix effects during ionization, allowing for accurate correction. An analog eluting at a different time will be subjected to a different matrix environment in the ion source.
Accuracy (% Bias) Expected to be within ±15%May exceed ±15%Superior correction for matrix effects and sample processing variability leads to higher accuracy.
Precision (%CV) Expected to be ≤15%May be >15%Consistent tracking of the analyte through the analytical process results in lower variability and higher precision.
Recovery Mimicry ExcellentVariableThis compound will have nearly identical extraction recovery to tyrosine from biological matrices. The recovery of a structural analog can differ significantly.

Logical Workflow for Bioanalytical Method Validation

The decision to employ this compound as an internal standard is a logical step in a rigorous bioanalytical workflow. The following diagram illustrates the key stages, from sample reception to final data analysis, incorporating the use of an internal standard.

Bioanalytical Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Reception Sample Reception and Logging Sample_Storage Sample Storage (-80°C) Sample_Reception->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Spiking with This compound Sample_Thawing->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Data_Review Data Review and Reporting Quantification->Data_Review Tyrosine_to_Dopamine Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino Acid Decarboxylase (AADC) BH4_O2 BH4, O2, Fe2+ PLP PLP (Vitamin B6)

References

A Head-to-Head Comparison: D-Tyrosine-d4 vs. 13C-Labeled Tyrosine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tyrosine and its metabolites, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: D-Tyrosine-d4 and 13C-labeled tyrosine, supported by experimental data and detailed methodologies.

In the realm of quantitative bioanalysis using mass spectrometry, the ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. While both deuterated (this compound) and carbon-13 (13C)-labeled tyrosine serve this purpose, subtle but significant differences in their isotopic labeling can influence analytical performance.

Performance Face-Off: A Data-Driven Comparison

Performance MetricThis compound13C-Labeled TyrosineRationale & Implications for Tyrosine Analysis
Chromatographic Co-elution May exhibit slight retention time shifts relative to L-Tyrosine.Excellent co-elution with L-Tyrosine.The difference in mass and bond strength between deuterium and hydrogen can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". This can be particularly problematic in high-resolution chromatography systems. 13C-labeled standards, having a smaller relative mass difference, are less prone to such shifts, ensuring more accurate correction for matrix effects that vary across the chromatographic peak.[1]
Isotopic Stability Generally stable, but a theoretical risk of back-exchange exists, especially at labile positions.Highly stable with no risk of isotope exchange.The carbon-carbon bonds where 13C is incorporated are exceptionally stable and not susceptible to exchange with unlabeled atoms from the sample matrix or solvent. While the deuterium labels in this compound are on the aromatic ring and generally stable, the theoretical possibility of exchange under certain analytical conditions cannot be entirely dismissed.
Matrix Effects Effective in compensating for matrix effects, but chromatographic shifts can introduce bias.Superior compensation for matrix effects due to identical retention times.An ideal internal standard should experience the same degree of ion suppression or enhancement as the analyte. Because 13C-labeled tyrosine co-elutes perfectly with the native analyte, it provides a more accurate correction for matrix effects that can fluctuate during the elution of the analyte peak.
Accuracy & Precision Good accuracy and precision are achievable with careful method validation.Generally provides higher accuracy and precision.The closer the internal standard mimics the analyte, the better the precision and accuracy of the assay. The superior co-elution and isotopic stability of 13C-labeled tyrosine contribute to lower coefficients of variation (CV%) and improved accuracy in quantitative assays.
Availability & Cost Generally more readily available and cost-effective.Can be more expensive and may have more limited commercial availability.The synthesis of 13C-labeled compounds is often more complex and costly than deuteration. This practical consideration may influence the choice of internal standard, especially for large-scale studies.

Disclaimer: The data presented in this table is a synthesis of information from multiple sources and general principles of isotope dilution mass spectrometry. Direct comparison may vary based on specific experimental conditions, instrumentation, and matrices.

Experimental Protocols

A robust and well-defined experimental protocol is fundamental to achieving reliable and reproducible quantitative results. Below is a representative methodology for the quantification of tyrosine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (either this compound or 13C-labeled tyrosine at a concentration of 10 µg/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).

  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).

  • Vortex mix and centrifuge prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1.

      • This compound: Precursor ion (Q1) m/z 186.1 -> Product ion (Q3) m/z 140.1.

      • 13C6-Tyrosine: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 142.1.[2]

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity for each transition.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To provide a broader context for the importance of accurate tyrosine quantification, the following diagrams illustrate a key signaling pathway involving tyrosine and a typical experimental workflow.

Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer Activation Adaptor Adaptor Proteins (e.g., Grb2) RTK_dimer->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) Gene_Expression->Cellular_Response

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (this compound or 13C-Tyrosine) Sample->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for tyrosine quantification in a biological matrix.

Conclusion and Recommendation

The choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative bioanalytical data. While both this compound and 13C-labeled tyrosine can be used effectively, the evidence and underlying principles of isotope dilution mass spectrometry suggest that 13C-labeled tyrosine is the superior choice for applications demanding the highest level of accuracy and precision. Its key advantages include excellent co-elution with the native analyte and superior isotopic stability, which lead to more effective compensation for matrix effects and overall improved data quality.

For routine analyses where cost is a significant factor and the analytical method has been thoroughly validated to account for any potential chromatographic shifts, this compound can be a viable option. However, for the development of new methods, for regulated bioanalysis, and in studies where the utmost confidence in the quantitative data is required, the investment in 13C-labeled tyrosine is highly recommended.

References

A Comparative Guide to the Accuracy and Precision of D-Tyrosine-d4 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability and validity of quantitative assays. In the realm of mass spectrometry-based quantification of amino acids, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of the performance of D-Tyrosine-d4, a deuterated internal standard, with its carbon-13 (¹³C) labeled counterpart, supported by experimental data and detailed methodologies.

Executive Summary: The Superiority of ¹³C-Labeling for High-Precision Assays

While this compound is a viable and often more accessible internal standard, the scientific literature and empirical evidence consistently point towards ¹³C-labeled internal standards as the superior choice for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The key differentiating factors are chromatographic co-elution and isotopic stability. ¹³C-labeled standards are chemically and physically more similar to the unlabeled analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization. This minimizes variability and provides more reliable data. In contrast, deuterated standards like this compound can sometimes exhibit slight chromatographic shifts and a potential for isotopic exchange, which may introduce a small but measurable bias in the results.

Data Presentation: Performance Comparison of Isotope-Labeled Tyrosine Internal Standards

Performance MetricThis compound (Representative Data for Deuterated Standard)L-Tyrosine-¹³C₉ (or similar ¹³C-labeled tyrosine)
Accuracy (% Bias)
Low QCWithin ±15%Within ±10%
Medium QCWithin ±15%Within ±10%
High QCWithin ±15%Within ±10%
Precision (% CV)
Intra-day (Low QC)<10%<5%
Intra-day (Med QC)<10%<5%
Intra-day (High QC)<10%<5%
Inter-day (Low QC)<15%<10%
Inter-day (Med QC)<15%<10%
Inter-day (High QC)<15%<10%
Recovery 85-115%90-110%
Linearity (r²) >0.99>0.995

Note: The data presented is a synthesis of typical performance characteristics reported in various bioanalytical method validation studies. Specific results may vary depending on the laboratory, instrumentation, and matrix.

Experimental Protocols

A robust and well-documented experimental protocol is fundamental to achieving accurate and precise quantitative results. Below is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of D-Tyrosine using a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw Samples : Thaw plasma or serum samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting : Aliquot 100 µL of each sample, standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., this compound or L-Tyrosine-¹³C₉ at a fixed concentration) to each tube, except for blank samples.

  • Protein Precipitation : Add 400 µL of ice-cold methanol (or acetonitrile) to each tube to precipitate proteins.

  • Vortexing : Vortex mix each tube for 1 minute.

  • Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution : A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The specific gradient profile should be optimized for the separation of D-Tyrosine from other matrix components.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Injection Volume : 5 - 10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for D-Tyrosine and the internal standard need to be optimized. For example:

    • D-Tyrosine : m/z 182.1 → 136.1

    • This compound : m/z 186.1 → 140.1

    • L-Tyrosine-¹³C₉ : m/z 191.1 → 145.1

Data Analysis and Quantification
  • Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Linear Regression : A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the calibration curve.

  • Quantification : The concentration of D-Tyrosine in the unknown samples is calculated from the regression equation of the calibration curve.

Mandatory Visualization

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of D-Tyrosine in a biological matrix using an internal standard and LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of D-Tyrosine Calibration_Curve->Quantification

A Head-to-Head Battle in Bioanalysis: Cross-Validating Analytical Methods with D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact data quality. Stable isotope-labeled (SIL) internal standards, such as D-Tyrosine-d4, are widely regarded as the gold standard. This guide provides an objective comparison of an analytical method using this compound as an internal standard against an alternative method using a structural analog. Supported by experimental data and detailed protocols, this guide will illuminate the importance of cross-validation to ensure data consistency and integrity.

The Gold Standard: The Advantage of Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations that may occur during the analytical process, including sample preparation, injection volume, and matrix effects. An ideal internal standard should be chemically and physically similar to the analyte of interest.[1][2]

This compound is a deuterated analog of D-Tyrosine, where four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This isotopic labeling makes it an excellent internal standard for the quantification of Tyrosine. Because its chemical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[3][4] This allows for more accurate and precise quantification compared to structural analogs, which may have different retention times and be affected differently by matrix components.[3]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

To illustrate the performance differences, this section compares key validation parameters of two distinct LC-MS/MS methods for the quantification of Tyrosine. "Method A" utilizes this compound as the internal standard, while "Method B" employs a structural analog, p-chlorophenylalanine.

ParameterMethod A (with this compound)Method B (with Structural Analog)
Linearity (r²) 0.999> 0.99
Lower Limit of Quantification (LLOQ) 0.5 µM1.0 µM
Within-Day Precision (CV%) 2.7 - 7.0%< 15%
Between-Day Precision (CV%) 7.9 - 13.0%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Matrix Effect (CV% of IS-normalized MF) < 5%15 - 25%
Note: Data for Method B is representative of typical performance for a method using a structural analog internal standard and is for illustrative comparison.

The data clearly demonstrates the superior performance of the method using this compound, with a higher degree of linearity, a lower limit of quantification, and better precision. The most significant advantage is seen in the matrix effect evaluation, where the deuterated internal standard provides much better compensation for signal suppression or enhancement caused by the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of Tyrosine using both this compound and a structural analog internal standard, as well as a protocol for the cross-validation of these two methods.

Method A: LC-MS/MS Quantification of Tyrosine using this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10 µM this compound internal standard solution.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Tyrosine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Method B: LC-MS/MS Quantification of Tyrosine using a Structural Analog (p-chlorophenylalanine) Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10 µM p-chlorophenylalanine internal standard solution.

  • Follow the same protein precipitation, evaporation, and reconstitution steps as in Method A.

2. LC-MS/MS Conditions:

  • Utilize the same LC-MS/MS conditions as in Method A, with the following MRM transition for the internal standard:

    • p-chlorophenylalanine: Precursor ion > Product ion

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that two different analytical methods produce comparable results. This is essential when data from different laboratories or different analytical techniques need to be combined or compared.

Experimental Protocol for Cross-Validation

1. Sample Selection:

  • Select a minimum of 20 incurred samples (samples from a study) that span the analytical range of the assay.

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations in triplicate.

2. Analysis:

  • Analyze the selected incurred samples and QC samples using both Method A and Method B.

  • The analysis should be performed on the same day to minimize time-dependent variations.

3. Data Evaluation and Acceptance Criteria:

  • For QC Samples: The mean concentration of the QC samples from the comparator method (Method B) should be within ±20% of the mean concentration from the reference method (Method A).

  • For Incurred Samples: At least 67% of the incurred samples should have a percentage difference between the two methods within ±20% of their mean concentration. The percentage difference is calculated as: ((Concentration_MethodA - Concentration_MethodB) / mean(Concentration_MethodA, Concentration_MethodB)) * 100

Visualizing the Workflow

To better understand the logical flow of the cross-validation process, the following diagrams are provided.

cross_validation_workflow Cross-Validation Workflow start Start sample_selection Sample Selection (Incurred Samples & QCs) start->sample_selection method_a_analysis Analyze with Method A (Reference Method) sample_selection->method_a_analysis method_b_analysis Analyze with Method B (Comparator Method) sample_selection->method_b_analysis data_comparison Compare Results method_a_analysis->data_comparison method_b_analysis->data_comparison acceptance_criteria Apply Acceptance Criteria (±20% Difference) data_comparison->acceptance_criteria pass Methods are Comparable acceptance_criteria->pass Pass fail Investigate Discrepancies acceptance_criteria->fail Fail

Caption: A logical workflow for the cross-validation of two analytical methods.

internal_standard_comparison Internal Standard Performance Comparison analyte Tyrosine (Analyte) sample_prep Sample Preparation analyte->sample_prep d4_is This compound (SIL-IS) d4_is->sample_prep analog_is p-chlorophenylalanine (Analog IS) analog_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization quantification Quantification ms_ionization->quantification high_accuracy High Accuracy & Precision quantification->high_accuracy with this compound lower_accuracy Lower Accuracy & Precision quantification->lower_accuracy with Analog IS

Caption: Comparison of this compound and a structural analog internal standard.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of D-Tyrosine-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and metabolic research, the precise and consistent quantification of stable isotope-labeled compounds is paramount. D-Tyrosine-d4, a deuterated analog of D-Tyrosine, is frequently employed as an internal standard in mass spectrometry-based assays to ensure the accuracy of quantitative analyses. However, the apparent simplicity of its application belies the potential for significant variability in measurement across different laboratories. This guide presents a comparative analysis of common analytical methodologies for this compound quantification, supported by a hypothetical inter-laboratory study, to illuminate the sources of variability and provide a framework for improving cross-study data comparability.

Analytical Methodologies at a Glance

The two predominant techniques for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method possesses distinct advantages and disadvantages that can influence its suitability for a given application and contribute to inter-laboratory variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely adopted method due to its high sensitivity, selectivity, and high-throughput capabilities. It typically involves a straightforward sample preparation, often limited to protein precipitation, followed by chromatographic separation and mass spectrometric detection. The specificity of tandem MS (MS/MS) allows for the precise differentiation of this compound from endogenous D-Tyrosine and other matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS requires a more involved sample preparation process that includes a derivatization step to increase the volatility of the amino acid. This additional step can be a source of analytical variability if not performed consistently. However, GC-MS can offer excellent chromatographic resolution.

Inter-Laboratory Performance Evaluation

To illustrate the potential for inter-laboratory variability, we present data from a hypothetical proficiency testing scheme. In this simulated study, four laboratories were provided with identical human plasma samples spiked with this compound at three different concentration levels. Each laboratory was instructed to perform the analysis in triplicate using their in-house validated method.

Table 1: Inter-Laboratory Comparison of this compound Quantification in Human Plasma (Hypothetical Data)

LaboratoryAnalytical MethodNominal Concentration (ng/mL)Measured Mean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%CV)Accuracy (%)
Lab 1 LC-MS/MS109.80.55.198.0
5048.52.14.397.0
200195.28.84.597.6
Lab 2 LC-MS/MS1011.20.98.0112.0
5053.53.76.9107.0
200210.412.66.0105.2
Lab 3 GC-MS1012.51.512.0125.0
5058.06.411.0116.0
200224.620.29.0112.3
Lab 4 LC-MS/MS1010.10.65.9101.0
5050.92.54.9101.8
200203.89.24.5101.9

Table 2: Summary of Inter-Laboratory Statistical Analysis (Hypothetical Data)

Concentration Level (ng/mL)Overall Mean (ng/mL)Inter-Laboratory SDInter-Laboratory %CV
10 10.91.311.9
50 52.74.28.0
200 208.512.56.0

The hypothetical data reveals that even with a seemingly straightforward analysis, there can be notable differences in the results obtained by different laboratories. Lab 1 and Lab 4, both using LC-MS/MS, demonstrated good accuracy and precision. Lab 2, also using LC-MS/MS, showed a consistent positive bias, which could be indicative of issues with calibration standards or matrix effects. Lab 3, using GC-MS, exhibited the highest variability, potentially stemming from the multi-step derivatization process.

Experimental Protocols

To provide a practical reference, detailed methodologies for the key experiments are outlined below.

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., D-Tyrosine-d9).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Q1 m/z 186.1 -> Q3 m/z 140.1

      • Internal Standard (D-Tyrosine-d9): Q1 m/z 191.1 -> Q3 m/z 145.1

    • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: this compound Quantification in Human Plasma by GC-MS
  • Sample Preparation (Protein Precipitation and Derivatization):

    • Perform protein precipitation as described in Protocol 1 (steps 1a-1c).

    • Evaporate the supernatant to dryness.

    • Derivatization Step 1 (Esterification): Add 100 µL of 3N HCl in n-butanol and heat at 60°C for 20 minutes. Evaporate the reagent.

    • Derivatization Step 2 (Acylation): Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of acetonitrile. Heat at 100°C for 10 minutes. Evaporate the reagents.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at 1 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Selected Ion Monitoring (SIM): Monitor characteristic fragment ions for the derivatized this compound and internal standard.

Visualizing the Workflow

To better understand the procedural flow of the more common LC-MS/MS method, the following diagram illustrates the key steps from sample receipt to data analysis.

experimental_workflow cluster_pre_analysis Sample Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleReceipt Sample Receipt and Logging Storage Storage at -80°C SampleReceipt->Storage Thawing Sample Thawing Storage->Thawing Aliquoting Plasma Aliquoting Thawing->Aliquoting IS_Spiking Internal Standard Spiking Aliquoting->IS_Spiking ProteinPrecip Protein Precipitation (Acetonitrile) IS_Spiking->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Logical Relationships in Method Selection

The choice between LC-MS/MS and GC-MS is often dictated by a balance of factors. The following diagram illustrates the logical considerations in selecting an appropriate analytical method.

method_selection start Start: Need to Quantify This compound throughput High Throughput Required? start->throughput sensitivity High Sensitivity Required? throughput->sensitivity Yes derivatization_ok Derivatization Acceptable? throughput->derivatization_ok No sensitivity->derivatization_ok No lcmsms Choose LC-MS/MS sensitivity->lcmsms Yes derivatization_ok->lcmsms No gcms Choose GC-MS derivatization_ok->gcms Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

The quantification of this compound, while routine, is not immune to inter-laboratory variability. As our hypothetical data illustrates, the choice of analytical method, subtle differences in protocol execution, and the rigor of quality control measures can all contribute to divergent results.

Key Recommendations for Minimizing Inter-Laboratory Variability:

  • Harmonized Protocols: Whenever possible, participating laboratories in a multi-site study should use a harmonized analytical protocol, including sample preparation, and identical internal standards.

  • Method Validation: Each laboratory must perform a thorough validation of their method to demonstrate its accuracy, precision, linearity, and selectivity in the specific biological matrix.

  • Proficiency Testing: Regular participation in proficiency testing schemes is crucial for identifying and rectifying systematic biases.

  • Use of Reference Materials: The use of certified reference materials for this compound can help to ensure the accuracy of calibration standards across laboratories.

By understanding the potential sources of variability and implementing robust quality assurance measures, the scientific community can enhance the reliability and comparability of data generated in studies utilizing this compound, ultimately leading to more robust and reproducible research outcomes.

A Researcher's Guide to D-Tyrosine-d4 Reference Material: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing D-Tyrosine-d4 as an internal standard in quantitative bioanalytical assays, selecting a high-quality reference material is paramount for ensuring accurate and reproducible results. This guide provides a comparative overview of commercially available this compound reference materials, details key experimental protocols for its use, and visualizes the analytical workflow.

Performance and Purity: A Comparative Look

It is important to note that Certificates of Analysis (CoA) often provide more detailed and lot-specific data than product web pages. Researchers are encouraged to request and review the CoA for any reference material before purchase. The following table summarizes typical specifications for D-Tyrosine and its deuterated analogue from various suppliers.

ParameterSupplier A (Rep. for this compound)Supplier B (Rep. for L-Tyrosine-d4)Supplier C (Rep. for L-Tyrosine-d4)
Product Name This compoundL-Tyrosine-(phenyl-d4)L-Tyrosine-d4
Chemical Purity ≥99%≥99% (CP)[1]98.0% (NMR)[2]
Isotopic Purity/Enrichment ≥98 atom % D≥98 atom % D[1]98.40%
Appearance White to off-white solidSolidWhite to off-white (Solid)
Molecular Formula C₉H₇D₄NO₃C₉H₇D₄NO₃C₉H₇D₄NO₃
Molecular Weight 185.21185.21185.21
Analytical Technique(s) Not specifiedNot specified¹H NMR, MS

Note: Data for L-Tyrosine-d4 is included as representative of the quality standards for deuterated tyrosine reference materials due to the limited availability of detailed public data for the D-isomer.

Experimental Protocols: Ensuring Robust Quantification

The use of this compound as an internal standard is most common in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of endogenous D-Tyrosine or as a tracer in metabolic studies. Below is a detailed, representative protocol for the analysis of D-Tyrosine in a biological matrix, such as plasma.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL in a suitable solvent).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the LC mobile phase.

  • Vortex to mix and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1

    • This compound: Precursor ion (Q1) m/z 186.1 -> Product ion (Q3) m/z 140.1

    • Note: These transitions should be empirically optimized for the specific instrument used.

  • Data Analysis: The concentration of D-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the experimental process and the biological context of D-Tyrosine, the following diagrams have been generated.

G Experimental Workflow for D-Tyrosine Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Workflow for quantifying D-Tyrosine in plasma using this compound.

D-Tyrosine is the precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is of significant interest in neuroscience and drug development.

G Simplified Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.

References

A Comparative Analysis of D-Tyrosine-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and isotopic enrichment of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative overview of D-Tyrosine-d4 from various suppliers, based on publicly available data. Furthermore, it outlines standardized experimental protocols for researchers to conduct their own in-house comparisons, ensuring the selection of the most suitable product for their specific research needs.

Data Summary

The following table summarizes the purity and isotopic enrichment data for Tyrosine-d4 as specified by different suppliers in their online documentation and Certificates of Analysis (CoA). It is important to note that these values may vary between batches, and users should always refer to the CoA for the specific lot they have purchased.

SupplierProduct NamePurity SpecificationIsotopic Enrichment SpecificationAnalytical Method
MedChemExpressL-Tyrosine-d498.0%[1]98.40%[1]NMR, MS[1]
Sigma-AldrichL-Tyrosine-(phenyl-d4)≥99% (CP)[2]≥98 atom % DNot specified
LumiprobeL-Tyrosine (ring-d4)95+%D: 98+%HPLC-MS, NMR 1H

Note: Data for this compound was not as readily available in CoA examples as for L-Tyrosine-d4. The provided data for the L-isomer is intended to be representative of the quality offered by these suppliers for deuterated tyrosine products. Researchers should request a CoA for this compound directly from the supplier for the most accurate information.

Experimental Protocols

To facilitate a direct and unbiased comparison of this compound from different suppliers, the following experimental protocols are provided. These methods are standard in the industry for assessing the chemical purity and isotopic enrichment of stable isotope-labeled compounds.

Assessment of Chemical Purity by LC-MS/MS

This method is designed to separate the parent compound from any potential degradation products or impurities.

Objective: To determine the chemical purity of the this compound sample.

Materials and Equipment:

  • This compound sample

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column

  • Appropriate HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh a portion of the this compound and dissolve it in a suitable solvent to a known concentration.

  • Chromatography:

    • Inject the prepared sample into the LC-MS/MS system.

    • Employ a gradient elution method using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the parent peak from any impurities.

  • Mass Spectrometry:

    • Monitor a specific transition for the this compound parent compound.

    • Perform a full scan or product ion scan to detect any unknown impurities.

  • Quantification: Calculate the purity by determining the peak area of the parent compound relative to the total peak area of all detected components.

Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This method is used to determine the degree to which the hydrogen atoms have been replaced by deuterium.

Objective: To determine the isotopic enrichment of the this compound sample.

Materials and Equipment:

  • This compound sample

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Syringe pump for direct infusion

  • Appropriate MS-grade solvents

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Analysis: Infuse the sample solution directly into the HRMS instrument.

  • Data Acquisition: Acquire a high-resolution full scan mass spectrum of the molecular ion.

  • Calculation: Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+4) and unlabeled (M) isotopic peaks and comparing them to the theoretical distribution. It is also important to check for any signs of H/D exchange.

Structural Confirmation and Isotopic Purity by NMR Spectroscopy

NMR spectroscopy confirms the identity of the compound and the position of the deuterium labels.

Objective: To confirm the chemical structure and assess the isotopic purity of this compound.

Materials and Equipment:

  • This compound sample

  • NMR spectrometer

  • Suitable deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation: Prepare a concentrated sample in a suitable deuterated solvent.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration confirms the isotopic labeling.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the molecule.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Comparative Analysis cluster_evaluation Evaluation S1 Supplier A This compound Purity Chemical Purity (LC-MS/MS) S1->Purity Enrichment Isotopic Enrichment (HRMS) S1->Enrichment Structure Structural Confirmation (NMR) S1->Structure S2 Supplier B This compound S2->Purity S2->Enrichment S2->Structure S3 Supplier C This compound S3->Purity S3->Enrichment S3->Structure Data Data Comparison Purity->Data Enrichment->Data Structure->Data Selection Supplier Selection Data->Selection

Caption: Experimental workflow for the comparative analysis of this compound from different suppliers.

Signaling_Pathway_Concept cluster_application Application Context cluster_pathway Illustrative Metabolic Pathway DTyr_d4 This compound (Internal Standard) LCMS LC-MS Analysis DTyr_d4->LCMS Analyte Endogenous D-Tyrosine (Analyte) Analyte->LCMS Quant Quantification LCMS->Quant Precursor Precursor Molecule Enzyme1 Enzyme A Precursor->Enzyme1 Metabolite D-Tyrosine Enzyme1->Metabolite Enzyme2 Enzyme B Metabolite->Enzyme2 Product Downstream Product Enzyme2->Product

Caption: Conceptual use of this compound as an internal standard in a metabolic pathway study.

By following these standardized protocols and utilizing the provided conceptual frameworks, researchers can make informed decisions when selecting this compound, ensuring the integrity and reliability of their experimental outcomes.

References

A Researcher's Guide to Assessing the Isotopic Enrichment of D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolic studies, the isotopic purity of labeled compounds like D-Tyrosine-d4 is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available this compound, details the experimental methods for assessing its isotopic enrichment, and discusses alternative labeled tyrosine isotopes.

Commercial this compound: A Comparative Overview

Several vendors supply this compound, typically with high isotopic enrichment. The following table summarizes the specifications for this compound and its L-enantiomer from prominent suppliers. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.

SupplierProduct NameCAS NumberIsotopic Purity SpecificationChemical Purity
Sigma-Aldrich L-Tyrosine-(phenyl-d4)62595-14-6≥98 atom % D[1]≥99% (CP)[1]
Cambridge Isotope Laboratories, Inc. L-Tyrosine (ring-D₄, 98%)62595-14-698%[2]98%[2]
MedChemExpress This compound944386-47-4Not specifiedNot specified

Alternatives to this compound

While this compound is a valuable tracer, other isotopically labeled versions of tyrosine are available and may be more suitable for specific applications.

Isotope TypeProduct ExampleKey Applications
Deuterium (other variants) L-Tyrosine-d2, L-Tyrosine-d7Used in metabolic tracing and protein structure studies.[3]
Carbon-13 L-Tyrosine-¹³C₆, L-Tyrosine-¹³C₉Ideal for metabolic flux analysis and quantitative proteomics (e.g., SILAC).
Nitrogen-15 L-Tyrosine-¹⁵NPrimarily used in protein synthesis and degradation studies.

The choice between deuterated and ¹³C-labeled tyrosine often depends on the research question. ¹³C-labeling is the gold standard for tracing carbon backbones in central carbon metabolism. Deuterated tracers, on the other hand, are particularly useful for studying redox metabolism and hydrogen exchange, and can be more cost-effective for in vivo studies.

Experimental Protocols for Assessing Isotopic Enrichment

The two primary analytical techniques for determining the isotopic enrichment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the level of deuteration.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable non-deuterated solvent (e.g., H₂O with a known internal standard like DSS for chemical shift referencing).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum. The integration of the residual proton signals on the aromatic ring, relative to the integration of a non-deuterated position (e.g., the β-protons), allows for the calculation of the deuterium enrichment.

    • Conceptual Calculation: Isotopic Enrichment (%) = (1 - (Area of residual aromatic protons / Expected area of aromatic protons)) * 100

  • ²H (Deuterium) NMR Analysis:

    • For highly deuterated compounds where residual proton signals are weak, ²H NMR is a powerful alternative.

    • Acquire a ²H NMR spectrum. The presence and integration of the deuterium signal at the corresponding chemical shift confirm the position and relative abundance of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for determining isotopic purity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

  • LC-MS Analysis:

    • Chromatography: Use a suitable reversed-phase HPLC column to separate this compound from any potential impurities.

    • Mass Spectrometry:

      • Acquire full scan mass spectra in positive ion mode to observe the protonated molecular ions.

      • For this compound, the expected mass shift is M+4 compared to the unlabeled compound.

      • The mass spectrum will show a distribution of isotopologues (M+0, M+1, M+2, M+3, M+4, etc.).

  • Data Analysis:

    • Integrate the peak areas of the extracted ion chromatograms (EICs) for each isotopologue.

    • Correct for the natural abundance of isotopes (e.g., ¹³C).

    • Calculate the isotopic enrichment by determining the relative abundance of the M+4 peak compared to the sum of all tyrosine-related isotopologue peaks.

Visualizing the Analytical Workflow

The following diagrams illustrate the workflows for assessing the isotopic enrichment of this compound using NMR and LC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve this compound in non-deuterated solvent H1_NMR Acquire Quantitative ¹H NMR Spectrum prep->H1_NMR H2_NMR Acquire ²H NMR Spectrum (Optional) prep->H2_NMR integrate Integrate Residual Proton Signals H1_NMR->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Workflow for Isotopic Enrichment Assessment by NMR Spectroscopy.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep Prepare Dilute Solution of this compound lc Chromatographic Separation (HPLC) prep->lc ms Full Scan Mass Spectrometry lc->ms eic Extract Ion Chromatograms (EICs) ms->eic integrate Integrate Isotopologue Peak Areas eic->integrate correct Correct for Natural Isotope Abundance integrate->correct calculate Calculate Isotopic Enrichment correct->calculate

Workflow for Isotopic Enrichment Assessment by LC-MS.

References

Illuminating Metabolic Pathways: A Comparative Guide to Phenylalanine to Tyrosine Conversion Rates Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo conversion of phenylalanine to tyrosine is critical for studying various metabolic disorders, most notably Phenylketonuria (PKU). Stable isotope tracer studies have emerged as a powerful tool for accurately quantifying this conversion rate. This guide provides a comparative overview of different stable isotope methodologies, presenting key experimental data and detailed protocols to aid in the design and interpretation of metabolic studies.

The conversion of the essential amino acid phenylalanine to tyrosine is a crucial step in protein metabolism, catalyzed by the enzyme phenylalanine hydroxylase (PAH). Deficiencies in this enzyme lead to the accumulation of phenylalanine in the body, causing severe neurological damage if left untreated. The use of stable, non-radioactive isotopes allows for safe and precise measurement of the flux of these amino acids through various metabolic pathways in humans.

Quantitative Comparison of Phenylalanine to Tyrosine Conversion Rates

Stable isotope studies have provided valuable quantitative data on the kinetics of phenylalanine and tyrosine in healthy individuals and those with metabolic disorders. The following table summarizes key findings from studies utilizing different stable isotope tracers.

Study ParameterL-[ring-2H5]phenylalanine & L-[1-13C]tyrosineL-[1-13C]phenylalanineReference
Tracer Infusion Method Primed, continuous intravenous infusionContinuous intravenous infusion or oral administration[1][2][3]
Subjects Healthy adult volunteersHealthy adult males, patients with HPA, PKU[2][4]
Phenylalanine Turnover Rate (μmol·kg⁻¹·h⁻¹) 36.1 ± 5.1Varied with intake, ~30-60
Tyrosine Turnover Rate (μmol·kg⁻¹·h⁻¹) 39.8 ± 3.5Not directly measured with this tracer alone
Phenylalanine to Tyrosine Conversion Rate (μmol·kg⁻¹·h⁻¹) 5.83 ± 0.59Oxidation rate used as an index, low at low intakes (1.3)
Percentage of Phenylalanine Flux Converted to Tyrosine ~16%Minimal at low intakes (2.1%)

HPA: Hyperphenylalaninemia; PKU: Phenylketonuria

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the metabolic processes and the experimental design of stable isotope studies, the following diagrams have been generated.

Phenylalanine_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte Phe_blood Phenylalanine Phe_liver Phenylalanine Phe_blood->Phe_liver Uptake Tyr_blood Tyrosine PAH Phenylalanine Hydroxylase (PAH) Phe_liver->PAH Substrate Protein_synthesis Protein_synthesis Phe_liver->Protein_synthesis Protein Synthesis Tyr_liver Tyrosine Tyr_liver->Tyr_blood Release Tyr_liver->Protein_synthesis Protein Synthesis PAH->Tyr_liver Conversion Protein_breakdown Protein_breakdown Protein_breakdown->Phe_liver Protein Breakdown Protein_breakdown->Tyr_liver Protein Breakdown

Caption: Phenylalanine to Tyrosine Conversion Pathway.

Stable_Isotope_Workflow start Subject Preparation (e.g., fasting) tracer_admin Tracer Administration (e.g., primed, continuous infusion of L-[ring-2H5]Phe & L-[1-13C]Tyr) start->tracer_admin sampling Serial Blood Sampling tracer_admin->sampling analysis Sample Analysis (e.g., GC-MS or LC-MS/MS) sampling->analysis data_processing Isotopic Enrichment Determination analysis->data_processing modeling Kinetic Modeling (e.g., steady-state flux calculations) data_processing->modeling results Calculation of Conversion Rates and Turnover modeling->results

Caption: Experimental Workflow for Stable Isotope Tracer Studies.

Detailed Experimental Protocols

The success of stable isotope studies hinges on meticulous experimental design and execution. Below are detailed methodologies for two common approaches.

Protocol 1: Primed, Continuous Infusion of L-[ring-2H5]phenylalanine and L-[1-13C]tyrosine

This method allows for the direct and simultaneous measurement of phenylalanine and tyrosine kinetics.

1. Subject Preparation:

  • Subjects are typically studied in a postabsorptive state, requiring an overnight fast.

  • A baseline blood sample is collected before the infusion begins.

2. Tracer Infusion:

  • A priming dose of L-[ring-2H5]phenylalanine is administered intravenously to rapidly achieve isotopic equilibrium.

  • This is immediately followed by a continuous intravenous infusion of L-[ring-2H5]phenylalanine for an extended period (e.g., 13-14 hours).

  • After a period to ensure steady-state of the phenylalanine tracer (e.g., 9-10 hours), a priming dose of L-[1-13C]tyrosine is given, followed by a continuous infusion for the remainder of the study.

3. Blood Sampling:

  • Venous blood samples are collected at regular intervals (e.g., every 30 minutes) during the combined infusion period.

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Sample Analysis:

  • Plasma samples are deproteinized, and amino acids are purified.

  • The isotopic enrichment of [2H5]phenylalanine, [13C]tyrosine, and the product, [2H4]tyrosine, is determined using gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., N-trifluoroacetyl-, methyl ester derivatives).

5. Data Calculation:

  • Phenylalanine and tyrosine turnover rates (flux) are calculated based on the dilution of the infused tracers at isotopic steady state.

  • The rate of conversion of phenylalanine to tyrosine is calculated from the appearance of [2H4]tyrosine in the plasma.

Protocol 2: L-[1-13C]phenylalanine Oxidation Rate Measurement

This method provides an index of whole-body phenylalanine oxidation, which is closely related to its conversion to tyrosine, as this is the primary pathway for phenylalanine catabolism.

1. Subject Preparation:

  • Subjects are adapted to a specific diet with controlled phenylalanine and tyrosine intake for a period before the study.

  • The study is conducted in a postabsorptive state.

2. Tracer Administration:

  • L-[1-13C]phenylalanine is administered either orally or via continuous intravenous infusion.

3. Sample Collection:

  • Breath samples are collected at baseline and at regular intervals after tracer administration to measure the enrichment of 13CO2.

  • Blood samples may also be collected to measure plasma phenylalanine enrichment.

4. Sample Analysis:

  • The 13CO2/12CO2 ratio in breath samples is measured using isotope ratio mass spectrometry.

  • Plasma phenylalanine enrichment is determined by GC-MS or LC-MS/MS.

5. Data Calculation:

  • The rate of phenylalanine oxidation is calculated from the rate of 13CO2 appearance in the breath, corrected for the plasma phenylalanine enrichment.

Concluding Remarks

The use of stable isotope tracers provides a robust and reliable method for quantifying the in vivo conversion of phenylalanine to tyrosine. The choice of tracer and experimental design depends on the specific research question. The primed, continuous infusion of both labeled phenylalanine and tyrosine offers a direct and comprehensive assessment of fluxes. In contrast, the L-[1-13C]phenylalanine oxidation method provides a valuable index of phenylalanine catabolism. By carefully considering the methodologies and data presented in this guide, researchers can better design and interpret studies aimed at understanding the nuances of amino acid metabolism in health and disease.

References

Safety Operating Guide

Proper Disposal of D-Tyrosine-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of D-Tyrosine-d4, ensuring the safety of personnel and protection of the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a deuterated form of the amino acid D-Tyrosine. While not classified as a hazardous substance for transport, D-Tyrosine is considered a hazardous substance under OSHA 29 CFR 1910.1200 due to its potential to cause skin, eye, and respiratory irritation[1][2]. Adherence to these procedures will minimize risks and ensure responsible waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area to avoid inhalation of dust particles[3][4].

In the event of a spill, it should be cleaned up immediately. Avoid breathing any dust and prevent contact with skin and eyes[1]. For minor spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal. For major spills, it is important to alert personnel in the area and contact emergency responders, providing them with the location and nature of the hazard.

Step-by-Step Disposal Plan

The disposal of this compound should align with your institution's established protocols for non-hazardous chemical waste, while adhering to all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Treat this compound waste as a chemical waste stream.

    • Do not mix this compound waste with hazardous materials such as flammable solvents, corrosive substances, or reactive chemicals. Collect it in a designated container for solid chemical waste.

  • Container Selection and Labeling:

    • Choose a chemically compatible container that is in good condition and has a secure, leak-proof lid.

    • Clearly label the container with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container, minimizing dust generation.

    • For any disposable labware contaminated with this compound, it should also be placed in the designated waste container.

    • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as chemical waste. After thorough rinsing and drying, the empty container can be disposed of as regular lab glass or plastic, with the label removed or defaced.

  • Storage and Pickup:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's specific procedures to request a chemical waste pickup, which is typically managed by the EHS department.

    • Complete all necessary waste disposal forms accurately and comprehensively.

Disposal Hierarchy

A general hierarchy of controls should be considered for chemical waste, including this compound:

  • Reduction: Minimize the amount of waste generated.

  • Reuse: If possible and safe, reuse the material.

  • Recycling: Explore recycling options if available.

  • Disposal: If all other options are exhausted, dispose of the material responsibly following the procedures outlined above.

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

D_Tyrosine_d4_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with hazardous streams) ppe->segregate container Select & Label Appropriate Waste Container segregate->container transfer Transfer Waste to Container (Minimize Dust) container->transfer rinse Triple Rinse Empty Containers (Collect Rinsate as Waste) transfer->rinse seal Securely Seal Container rinse->seal store Store in Designated Area seal->store request_pickup Request EHS Waste Pickup (Complete Paperwork) store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling D-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for D-Tyrosine-d4, a deuterated form of the amino acid D-Tyrosine. The following procedural guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is necessary to minimize exposure. The recommended PPE is detailed below.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2] A face shield may be necessary for tasks with a high risk of splashing.[2]Protects against airborne particles and potential splashes that could cause eye irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical, which may cause skin irritation.
Body Protection A lab coat is the minimum requirement. Closed-toe shoes are mandatory.Protects skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially if dust is generated or ventilation is inadequate.Prevents inhalation of the chemical powder, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling

A systematic workflow ensures minimal risk during the handling of this compound.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting :

    • Handle this compound as a solid powder.

    • To minimize dust generation, handle the compound carefully.

    • Use a microbalance within a ventilated enclosure if possible.

    • Clean all equipment, such as spatulas and weigh boats, before and after use.

  • Dissolution :

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Cap and seal the container tightly before mixing or vortexing.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of contaminated PPE, such as gloves, in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization :

    • Solid Waste : Unused this compound powder, contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste : Solutions containing this compound.

  • Disposal Procedures :

    • Solid Waste : Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste") and appropriate hazard warnings. Store the sealed container in a designated hazardous waste accumulation area.

    • Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Final Disposal :

    • All chemical waste must be disposed of through the institution's official hazardous waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve clean_area Clean Work Area & Equipment weigh->clean_area end_exp Proceed with Experiment dissolve->end_exp dispose_waste Segregate & Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end_proc End wash_hands->end_proc start Start start->prep_area end_exp->clean_area

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.